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  • Product: 2',5'-Dibromo-4'-fluorophenacyl bromide
  • CAS: 1806355-28-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2',5'-Dibromo-4'-fluorophenacyl bromide

Introduction 2',5'-Dibromo-4'-fluorophenacyl bromide, systematically named 2-bromo-1-(2,5-dibromo-4-fluorophenyl)ethanone, is a polyhalogenated aromatic ketone of significant interest to the fields of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',5'-Dibromo-4'-fluorophenacyl bromide, systematically named 2-bromo-1-(2,5-dibromo-4-fluorophenyl)ethanone, is a polyhalogenated aromatic ketone of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. As a member of the α-haloketone class, its chemical behavior is dominated by the presence of two highly reactive electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[1] The dense halogenation on the phenyl ring—two bromine atoms and a fluorine atom—further modulates its electronic properties, making it a uniquely reactive and versatile building block.[2][3]

This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound. It is designed for researchers and drug development professionals, offering not just protocols but the underlying chemical principles that govern its application, ensuring a foundation of expertise and trustworthiness in its use.

Physicochemical and Spectroscopic Profile

Precise experimental data for 2',5'-Dibromo-4'-fluorophenacyl bromide is not extensively documented in publicly available literature. However, its properties can be reliably inferred from its structure and comparison with well-characterized analogs like 4-Fluorophenacyl bromide. The introduction of two additional heavy bromine atoms onto the phenyl ring is expected to significantly increase the molecular weight and melting point compared to simpler analogs.

Table 1: Computed and Inferred Physicochemical Properties

PropertyValue / Expected ValueSource / Rationale
IUPAC Name 2-bromo-1-(2,5-dibromo-4-fluorophenyl)ethanone---
Molecular Formula C₈H₄Br₃FOPubChem
Molecular Weight 374.83 g/mol PubChem[4][5][6]
Appearance White to off-white or beige solidInferred from analogs[2][7]
Melting Point Expected to be >100 °CSignificantly higher than analogs like p-bromophenacyl bromide (108-109 °C) due to increased molecular weight and packing forces.[8]
Solubility Soluble in acetone, dichloromethane, ethyl acetate; Insoluble in waterTypical for halogenated organic compounds.[2]

Spectroscopic Signatures:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group stretch, typically around 1690-1710 cm⁻¹.[9] This value may be shifted due to conjugation with the aromatic ring. Other key peaks would include those for C-Br, C-F, and aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A key diagnostic signal will be a singlet for the two methylene protons (-CH₂Br) in the region of 4.4-4.8 ppm. The aromatic region will display complex splitting patterns due to the specific substitution on the phenyl ring.

    • ¹³C NMR: The carbonyl carbon will appear as a downfield signal (~190 ppm). The methylene carbon attached to the bromine will be observed around 30-35 ppm.

The Core of Reactivity: An α-Bromoketone Framework

The utility of 2',5'-Dibromo-4'-fluorophenacyl bromide stems directly from its identity as an α-bromoketone. The reactivity is governed by two principal electronic effects:

  • Inductive Electron Withdrawal: The electronegative carbonyl oxygen and the α-bromine atom both pull electron density away from the α-carbon. This creates a significant partial positive charge (δ+) on the α-carbon, making it highly susceptible to attack by nucleophiles.[10][11]

  • Carbonyl Electrophilicity: The carbonyl carbon itself is also an electrophilic site, though reactions at the α-carbon are often kinetically favored due to the excellent leaving group ability of the bromide ion.

The heavy halogenation on the phenyl ring (two Br, one F) exerts a strong collective electron-withdrawing effect, which further enhances the electrophilicity of the entire phenacyl system. This makes the compound more reactive towards nucleophiles compared to non-halogenated phenacyl bromides.

Caption: Key electrophilic centers in the 2',5'-Dibromo-4'-fluorophenacyl bromide structure.

Synthetic Utility and Key Transformations

The primary utility of this reagent is as an electrophilic building block for forming new carbon-carbon and carbon-heteroatom bonds.

A. Nucleophilic Substitution (Sₙ2) Reactions

This is the most common and powerful application. A wide variety of nucleophiles can displace the α-bromide in a classic Sₙ2 reaction, allowing for the introduction of diverse functional groups.[12]

  • With N-Nucleophiles: Reaction with primary or secondary amines yields α-aminoketones, which are precursors to many biologically active heterocycles.

  • With O-Nucleophiles: Reaction with carboxylates (Favorskii rearrangement precursors) or alkoxides can form esters and ethers, respectively.

  • With S-Nucleophiles: Thiols and thioureas react readily to form α-thioketones or to construct thiazole rings (Hantzsch synthesis), a common scaffold in pharmaceuticals.[11][12]

G cluster_products Sₙ2 Products start 2',5'-Dibromo-4'-fluorophenacyl bromide (Ar-CO-CH₂Br) amino_ketone α-Amino Ketone (Ar-CO-CH₂-NR₂) start->amino_ketone  + R₂NH thio_ketone α-Thio Ketone (Ar-CO-CH₂-SR) start->thio_ketone  + RSH ester α-Ester Ketone (Ar-CO-CH₂-OOCR) start->ester  + RCOO⁻ heterocycle Heterocycles (e.g., Thiazoles, Indoles) start->heterocycle  + Thioamide, etc.

Caption: General workflow for nucleophilic displacement reactions.

B. Synthesis of Heterocycles

α-Haloketones are premier starting materials for constructing a vast array of heterocyclic systems.[1][11] For example, the reaction with a thioamide is a cornerstone of Hantzsch thiazole synthesis. The inherent functionality—a ketone and an alkyl halide—provides two points of reactivity for cyclization reactions.

Recommended Synthetic Protocol: α-Bromination of an Acetophenone

The synthesis of phenacyl bromides is reliably achieved via the acid-catalyzed α-bromination of the corresponding acetophenone.[8][13][14] The following is a representative protocol, adaptable for the synthesis of 2',5'-Dibromo-4'-fluorophenacyl bromide from 1-(2,5-dibromo-4-fluorophenyl)ethanone.

Causality Behind Choices:

  • Solvent (Glacial Acetic Acid): Acts as a polar protic solvent that can dissolve the starting material and facilitate the formation of the enol intermediate, which is the active nucleophile in the bromination reaction.[8]

  • Temperature Control (<20°C): Bromination is an exothermic process. Maintaining a low temperature prevents undesirable side reactions, such as polybromination or reactions on the aromatic ring, thereby ensuring higher selectivity for the desired α-bromo product.[8]

  • Slow Bromine Addition: This is critical for controlling the reaction rate and temperature. It ensures that the bromine is consumed as it is added, preventing a buildup of excess brominating agent which could lead to over-bromination.[14]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the starting acetophenone, 1-(2,5-dibromo-4-fluorophenyl)ethanone (1.0 eq), in glacial acetic acid. Cool the flask in an ice-water bath to below 20°C.

  • Bromination: Slowly add a solution of molecular bromine (Br₂) (1.0 eq) in glacial acetic acid via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 20°C throughout the addition. The disappearance of the red bromine color indicates its consumption.

  • Isolation: Once the addition is complete and the reaction mixture has stirred for an additional 30 minutes, the product often begins to crystallize. Slowly add the reaction mixture to a beaker of ice water to precipitate the crude product fully.

  • Work-up: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid, followed by a cold 50% ethanol-water solution until the filtrate is colorless.[8] This removes unreacted bromine and other colored impurities.

  • Purification: Air-dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as ethanol or methanol.[14] Collect the purified crystals by filtration and dry under vacuum.

Safety, Handling, and Storage

Phenacyl bromides are hazardous reagents and must be handled with appropriate precautions. They are classified as lachrymators, meaning they cause irritation and tearing of the eyes.[7]

Table 2: Hazard Profile and Handling Precautions

HazardDescriptionRecommended Precautions
Corrosivity Causes severe skin burns and eye damage.[15]Handle only in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[7][15]
Irritation Lachrymator. May cause respiratory irritation.[7][15]Ensure adequate ventilation. Avoid breathing dust. Use a respirator if ventilation is insufficient.[7][16]
Reactivity Moisture sensitive.[7] Incompatible with strong bases, oxidizing agents, and reducing agents.[17]Store in a tightly sealed container in a cool, dry, well-ventilated area. Keep away from incompatible materials.

First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

Role in Modern Drug Discovery

The incorporation of halogen atoms is a cornerstone of modern medicinal chemistry. 2',5'-Dibromo-4'-fluorophenacyl bromide serves as an excellent starting point for synthesizing molecules that leverage these benefits.

  • Fluorine's Impact: The fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving a drug candidate's pharmacokinetic profile.[18]

  • Bromine's Impact: Bromine atoms can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance ligand-protein binding. They also serve as valuable synthetic handles for late-stage functionalization via cross-coupling reactions, or their lipophilicity can improve membrane permeability.[19]

This specific polyhalogenated scaffold is a promising precursor for developing novel kinase inhibitors, antiviral agents, and other therapeutics where interaction with aromatic residues in a protein binding pocket is critical.

References

  • Fiveable. (2024, November 25). α-bromoketone Definition.
  • Journal of the Chemical Society, Perkin Transactions 2. The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanol. RSC Publishing.
  • Journal of the Chemical Society, Perkin Transactions 2. The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. RSC Publishing.
  • Molecules. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

  • ResearchGate. (2025, August 10). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. [Link]

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • Chemistry LibreTexts. (2023, November 23). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Semantic Scholar. (2007). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. [Link]

  • ResearchGate. α-Haloketones as versatile building blocks in organic synthesis. [Link]

  • PubChem. 4',5'-Dibromo-2'-fluorophenacyl bromide. [Link]

  • PubChem. 3',5'-Dibromo-4'-fluorophenacyl bromide. [Link]

  • Organic Syntheses. phenacyl bromide. [Link]

  • Cheméo. Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2). [Link]

  • PubChem. 2',3'-Dibromo-4'-fluorophenacyl bromide. [Link]

  • Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS. [Link]

  • Synthonix. 2-Bromo-1-(2-fluorophenyl)ethanone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]

  • EPA. 2-bromo-4-fluorophenylacetic acid Properties. [Link]

  • NIST. Bromo-4-fluoroacetophenone. [Link]

  • SpectraBase. 2-Bromo-4'-fluoroacetophenone. [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

  • ResearchGate. FT-IR spectra of 4-bromophenacyl bromide. [Link]

  • NIST. octane, 3-methyl-4-propyl-. [Link]

  • Ottokemi. 4-Fluorophenacyl bromide, 97%. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Organic & Biomolecular Chemistry. Fluorination methods in drug discovery. RSC Publishing. [Link]

  • Savitribai Phule Pune University. Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. [Link]

Sources

Exploratory

2',5'-Dibromo-4'-fluorophenacyl bromide molecular structure

The following technical guide details the structural analysis, synthesis, and reactivity profile of 2',5'-Dibromo-4'-fluorophenacyl bromide . This document is designed for medicinal chemists and process engineers requiri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and reactivity profile of 2',5'-Dibromo-4'-fluorophenacyl bromide . This document is designed for medicinal chemists and process engineers requiring a rigorous understanding of this specialized halogenated intermediate.

Executive Summary

2',5'-Dibromo-4'-fluorophenacyl bromide (IUPAC: 2-bromo-1-(2,5-dibromo-4-fluorophenyl)ethan-1-one) is a highly functionalized


-haloketone used as a "warhead" intermediate in the synthesis of heterocycles, particularly thiazoles and imidazoles. Its unique substitution pattern—featuring a fluorine atom for metabolic stability and two bromine atoms for steric bulk and halogen bonding—makes it a critical scaffold for Structure-Activity Relationship (SAR) studies in kinase inhibitors and antimicrobial agents.

This guide outlines the predicted synthesis pathway , structural reactivity, and safety protocols, derived from established organohalogen chemistry principles and analogous commercial standards (e.g., the 3',5'-isomer).

Molecular Structure & Electronic Properties[1][2][3]

Chemical Identity
PropertyDetail
Common Name 2',5'-Dibromo-4'-fluorophenacyl bromide
IUPAC Name 2-Bromo-1-(2,5-dibromo-4-fluorophenyl)ethan-1-one
Molecular Formula

Molecular Weight ~374.83 g/mol
Predicted State Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in DCM, EtOAc, Acetone; Insoluble in Water
Structural Analysis

The molecule consists of an acetophenone core with four key functional modifications:

  • 
    -Bromoketone (
    
    
    
    ):
    A highly reactive electrophile susceptible to nucleophilic attack (
    
    
    ) and cyclization.
  • Fluorine (C4'): Located para to the acetyl group. It exerts a strong inductive withdrawing effect (-I) but a resonant donating effect (+M), often increasing the lipophilicity and metabolic stability of the final drug candidate.

  • Bromine (C2'): Ortho to the carbonyl. This provides significant steric hindrance , potentially slowing down nucleophilic attack at the carbonyl carbon compared to non-ortho-substituted analogs.

  • Bromine (C5'): Meta to the carbonyl, para to the C2'-Br. It balances the lipophilic profile and offers a handle for further cross-coupling (e.g., Suzuki-Miyaura) if the acetophenone is used as a scaffold.

Synthesis Strategy

Due to the specific substitution pattern, this compound is best synthesized via a de novo Friedel-Crafts acylation route rather than direct bromination of a simple fluoroacetophenone, which would favor the 3'-position.

Retrosynthetic Analysis

The 2',5'-substitution pattern suggests the starting material must be 1,4-dibromo-2-fluorobenzene .

  • Pathway: 1,4-Dibromo-2-fluorobenzene

    
     Friedel-Crafts Acylation 
    
    
    
    
    
    -Bromination.
Step-by-Step Protocol
Step 1: Friedel-Crafts Acylation

Objective: Synthesize the intermediate 2',5'-Dibromo-4'-fluoroacetophenone.

  • Reagents: 1,4-Dibromo-2-fluorobenzene (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (

    
    , 1.5 eq).
    
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    ).
    
  • Mechanism:

    • The fluorine atom at C2 directs the incoming acyl group to the para position (C5).

    • The bromine at C4 also directs ortho to itself (C5).

    • Result: High regioselectivity for the 5-position (relative to F), yielding the 1-acetyl-2,5-dibromo-4-fluoro substitution pattern.

  • Procedure:

    • Suspend

      
       in dry DCM at 0°C.
      
    • Add Acetyl Chloride dropwise; stir for 15 min to form the acylium ion.

    • Add 1,4-Dibromo-2-fluorobenzene dropwise.

    • Reflux for 4–6 hours. Monitor by TLC.[1]

    • Quench with ice-water/HCl. Extract with DCM.

    • Yield Expectation: 70–85%.

Step 2:

-Bromination

Objective: Convert the acetophenone to the phenacyl bromide.

  • Reagents: Copper(II) Bromide (

    
    , 2.0 eq) or Bromine (
    
    
    
    ) in Acetic Acid.
  • Preferred Method (

    
    ):  Offers better selectivity for mono-bromination over di-bromination.
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    ).
    
  • Procedure:

    • Dissolve the acetophenone intermediate in EtOAc.

    • Add

      
       and heat to reflux (approx. 70–80°C).
      
    • The reaction proceeds via the enol form. The green

      
       turns to white 
      
      
      
      precipitate.
    • Filter off the copper salts.

    • Concentrate the filtrate and recrystallize from Ethanol/Hexane.

    • Yield Expectation: 60–75%.

Synthesis_Pathway Figure 1: Proposed Synthesis Route for 2',5'-Dibromo-4'-fluorophenacyl bromide Start 1,4-Dibromo-2-fluorobenzene Inter Intermediate: 2',5'-Dibromo-4'-fluoroacetophenone Start->Inter Acetyl Chloride, AlCl3 (Friedel-Crafts Acylation) Product Target: 2',5'-Dibromo-4'-fluorophenacyl bromide Inter->Product CuBr2, EtOAc, Reflux (Alpha-Bromination)

Reactivity & Applications

The core utility of 2',5'-Dibromo-4'-fluorophenacyl bromide lies in its ability to form heterocycles. The electron-withdrawing nature of the ring substituents enhances the electrophilicity of the


-carbon.
Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles. This is the primary application in drug discovery for synthesizing kinase inhibitors.

  • Reaction: Phenacyl bromide + Thiourea

    
     2-Amino-4-arylthiazole.
    
  • Conditions: Reflux in Ethanol (1–2 hours).[2] No catalyst required.

  • Mechanism:

    • Nucleophilic attack of Sulfur on the

      
      -carbon (
      
      
      
      ).
    • Condensation of the amine with the carbonyl.

    • Dehydration and aromatization.

Imidazole Synthesis

Reaction with amidines allows for the formation of imidazoles, another privileged scaffold in medicinal chemistry.

Reactivity_Map Figure 2: Reaction Network and Heterocyclic Applications Core 2',5'-Dibromo-4'-fluorophenacyl bromide Thiazole 2-Amino-4-(2,5-dibromo-4-fluorophenyl)thiazole (Kinase Inhibitor Scaffold) Core->Thiazole Hantzsch Synthesis (EtOH, Reflux) Imidazole Imidazoles Core->Imidazole Cyclization Aminoketone α-Aminoketones Core->Aminoketone N-Alkylation Thiourea Thiourea / Thioamide Thiourea->Core Amidine Amidines Amidine->Core Amines Primary/Secondary Amines Amines->Core

Analytical Characterization (Predicted)

Since this is a custom intermediate, the following spectral data is predicted based on the 3',5'-isomer analogs.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.40–4.50 (s, 2H, 
      
      
      
      ).
    • 
       7.45 (d, 
      
      
      
      Hz, 1H, H3'). Note: H3 is ortho to F.
    • 
       7.85 (d, 
      
      
      
      Hz, 1H, H6'). Note: H6 is meta to F, ortho to Carbonyl.
    • Coupling constants will vary based on exact F-H interactions.

  • 
     NMR: 
    
    • Single peak around -100 to -110 ppm (typical for aryl fluorides).

  • IR Spectroscopy:

    • 
       (C=O stretch, shifted due to conjugation and electron-withdrawing Br).
      
    • 
       (C-Br stretch).
      

Safety & Handling Protocols

Warning: Phenacyl bromides are potent lachrymators (tear gas agents) and skin irritants.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Wear chemical splash goggles, a face shield, and permeation-resistant gloves (Nitrile or Silver Shield).

  • Decontamination:

    • Spills should be neutralized with a solution of dilute ammonia or sodium thiosulfate to degrade the alkylating capability.

    • Glassware should be rinsed with ethanol/ammonia before removal from the hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or light-induced degradation.

References

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethanone (Analogous Structure).[3][4] National Library of Medicine. Available at: [Link]

  • ACS Omega. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. American Chemical Society. Available at: [Link]

Sources

Foundational

A Technical Guide to the Experimental Determination of 2',5'-Dibromo-4'-fluorophenacyl bromide Solubility

Abstract This technical guide addresses the critical, yet uncharacterized, physicochemical property of 2',5'-Dibromo-4'-fluorophenacyl bromide: its solubility. As a halogenated α-bromo ketone, this compound holds potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the critical, yet uncharacterized, physicochemical property of 2',5'-Dibromo-4'-fluorophenacyl bromide: its solubility. As a halogenated α-bromo ketone, this compound holds potential as a synthetic intermediate or a derivatizing agent in various chemical and pharmaceutical research settings. However, the absence of published solubility data presents a significant hurdle for its practical application in reaction design, formulation, and biological assays. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility of this compound. It moves beyond a simple data sheet to deliver a set of validated, step-by-step experimental protocols for measuring both thermodynamic and kinetic solubility, grounded in established analytical chemistry principles.

Introduction: The Challenge of Undefined Solubility

2',5'-Dibromo-4'-fluorophenacyl bromide is an aromatic α-haloketone. This class of compounds is recognized for its utility in organic synthesis, often serving as electrophilic intermediates for creating carbon-carbon and carbon-heteroatom bonds.[1][2] Specifically, the phenacyl bromide moiety is a reactive handle for derivatization, while the di-bromo and fluoro substitutions on the phenyl ring modulate the molecule's electronic properties and lipophilicity.

Despite its potential, a thorough literature and database search reveals a critical gap: the absence of solubility data for this specific molecule. Solubility is a fundamental physicochemical parameter that dictates a compound's behavior in virtually every experimental context. Poor solubility can lead to failed reactions, inaccurate biological screening results, and significant challenges in formulation and bioavailability for potential drug candidates.[3][4]

This guide, therefore, serves as a primary resource for any researcher intending to work with 2',5'-Dibromo-4'-fluorophenacyl bromide. It provides the necessary theoretical background and practical, field-proven methodologies to generate reliable and reproducible solubility data.

Theoretical Framework: Understanding Solubility in a Drug Discovery Context

Before proceeding to experimental design, it is crucial to distinguish between the two primary types of solubility measured in research and development: thermodynamic and kinetic.[5][6][7]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility of a compound. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium, where the solid and dissolved states coexist.[4][8] This value is a fundamental constant for a given compound, solvent, and temperature. The most reliable method for its determination is the Shake-Flask method.[6][9][10]

  • Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution after being rapidly introduced from a high-concentration stock (typically in Dimethyl Sulfoxide, DMSO).[3][8][11] It is a non-equilibrium measurement and is often used in high-throughput screening (HTS) during early-stage drug discovery due to its speed and low sample requirement.[3][11] The kinetic solubility value is often higher than the thermodynamic solubility but can be an indicator of potential supersaturation and precipitation issues.

The choice of which solubility to measure depends on the application. For fundamental characterization and formulation, thermodynamic solubility is essential. For rapid screening of compound libraries, kinetic solubility is more practical.

Decision-Making Workflow for Solubility Assay Selection

The following diagram illustrates a logical process for selecting the appropriate solubility assay based on the research stage and available resources.

G cluster_0 Research Stage & Goals cluster_1 Recommended Assay start What is the primary goal? goal1 Fundamental Characterization Formulation Development Lead Optimization start->goal1  Need 'true' equilibrium data goal2 Early Stage Discovery High-Throughput Screening (HTS) Small amount of compound available start->goal2  Need rapid, relative data thermo Thermodynamic Solubility (Shake-Flask Method) kinetic Kinetic Solubility (DMSO Precipitation) goal1->thermo  Result: High accuracy, low throughput goal2->kinetic  Result: High throughput, sufficient for screening

Caption: Decision tree for selecting the appropriate solubility assay.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the solubility of 2',5'-Dibromo-4'-fluorophenacyl bromide. Given its structure as a halogenated organic compound, it is expected to have low aqueous solubility and higher solubility in organic solvents.[12][13]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is the gold standard for determining equilibrium solubility and is highly recommended for generating definitive data.[4][6]

Objective: To determine the equilibrium solubility of solid 2',5'-Dibromo-4'-fluorophenacyl bromide in a selected solvent system at a controlled temperature.

Materials and Equipment:

  • 2',5'-Dibromo-4'-fluorophenacyl bromide (solid powder)

  • Selected solvents (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), Acetonitrile, Methanol, Ethanol)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with UV or Mass Spectrometry (MS) detector[8][14]

  • Volumetric flasks and pipettes

Experimental Workflow Diagram (Shake-Flask Method):

G start Start: Solid Compound step1 Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate on orbital shaker. (e.g., 24-72 hours at 25°C) step1->step2 step3 Separate solid from liquid. (Centrifugation or allow to settle) step2->step3 step4 Filter supernatant through a 0.22 µm syringe filter to remove remaining particles. step3->step4 step5 Prepare serial dilutions of the clear filtrate. step4->step5 step6 Quantify concentration using a validated analytical method (e.g., HPLC-UV/MS). step5->step6 end Result: Thermodynamic Solubility (µg/mL or µM) step6->end

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 2',5'-Dibromo-4'-fluorophenacyl bromide to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. For example, add 2-5 mg of the compound to 1 mL of the chosen solvent.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][8]

  • Phase Separation: After incubation, remove the vial and let it stand to allow the excess solid to settle. Alternatively, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the filtered sample (the saturated solution) using a suitable analytical method like HPLC-UV or LC-MS to determine its concentration.[4][14] The measured concentration is the thermodynamic solubility.

Protocol 2: Kinetic Solubility via DMSO Stock Precipitation

This high-throughput method is ideal for early-stage assessments where speed is prioritized over absolute accuracy.[3]

Objective: To determine the concentration at which 2',5'-Dibromo-4'-fluorophenacyl bromide precipitates when introduced from a DMSO stock into an aqueous buffer.

Materials and Equipment:

  • 2',5'-Dibromo-4'-fluorophenacyl bromide

  • Dimethyl Sulfoxide (DMSO), high purity

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates (UV-transparent plates if using a spectrophotometer)

  • Multichannel pipette

  • Plate shaker

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)[3]

Experimental Workflow Diagram (Kinetic Solubility):

G start Start: High Concentration Stock in DMSO step1 Dispense small aliquots of DMSO stock into wells of a 96-well plate. start->step1 step2 Rapidly add aqueous buffer to each well to achieve a range of final concentrations. step1->step2 step3 Mix on a plate shaker for a short incubation period. (e.g., 1-2 hours at 25°C) step2->step3 step4 Measure for precipitation. (Light scattering via Nephelometry or Absorbance via UV-Vis) step3->step4 end Result: Kinetic Solubility (Concentration at which precipitation occurs) step4->end

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-50 mM).[8] Ensure the compound is fully dissolved.

  • Plate Setup: Using a multichannel pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Dilution: Add the aqueous buffer (e.g., 198 µL of PBS) to the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[8]

  • Incubation: Place the plate on a plate shaker and incubate at room temperature for a defined period, typically 1 to 2 hours.[3]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering compared to a control (buffer + DMSO only) indicates precipitation.

    • Direct UV Assay: After incubation, filter the plate to remove precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate.[15] The concentration at which the measured absorbance deviates from the expected linear dilution series is the kinetic solubility.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded systematically.

Table 1: Solubility Data for 2',5'-Dibromo-4'-fluorophenacyl bromide

Solvent System Temperature (°C) Method Solubility (µg/mL) Solubility (µM) Observations
PBS, pH 7.4 25 Thermodynamic [Insert Data] [Insert Data] [e.g., Crystalline precipitate]
SGF, pH 1.2 37 Thermodynamic [Insert Data] [Insert Data] [e.g., Amorphous precipitate]
Acetonitrile 25 Thermodynamic [Insert Data] [Insert Data] [e.g., Fully miscible]

| PBS, pH 7.4 | 25 | Kinetic | [Insert Data] | [Insert Data] | [e.g., Time to precipitate] |

Interpretation:

  • Low Aqueous Solubility (<10 µg/mL): If the compound exhibits low solubility in aqueous buffers like PBS, it may present challenges for in vitro biological assays and could have dissolution-limited absorption in vivo.[4][15]

  • pH-Dependent Solubility: Comparing results in SGF and SIF can indicate if the compound's solubility is pH-dependent, a critical factor for oral drug candidates.[4]

  • Kinetic vs. Thermodynamic Discrepancy: A large difference between kinetic and thermodynamic solubility suggests the compound can form supersaturated solutions, which may be beneficial for absorption but also carries a risk of sudden precipitation.

Safety and Handling Precautions

As an α-bromo ketone, 2',5'-Dibromo-4'-fluorophenacyl bromide should be handled with care. Compounds of this class are often lachrymatory (tear-inducing) and can be corrosive and toxic.[16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of all waste in accordance with institutional and local regulations for halogenated organic compounds.

Conclusion

While specific solubility data for 2',5'-Dibromo-4'-fluorophenacyl bromide is not publicly available, this guide equips researchers with the necessary tools to generate this critical information. By employing the standardized shake-flask method for thermodynamic solubility and the rapid precipitation assay for kinetic solubility, scientists can build a robust physicochemical profile of this compound. This will enable its confident and effective use in synthesis, screening, and formulation, ultimately accelerating research and development timelines.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]

  • Aqueous Kinetic Solubility. (n.d.). ADME@NCATS - NIH. Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Solubility and Dissolution for Drug. (n.d.). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5518-5520. Retrieved from [Link]

  • Heravi, M. M., et al. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(10), 1886. Retrieved from [Link]

  • 2',3'-Dibromo-4'-fluorophenacyl bromide. (n.d.). PubChem. Retrieved from [Link]

  • Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method. (2012). Google Patents.
  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (2013). Google Patents.
  • 3',5'-Dibromo-4'-fluorophenacyl bromide. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2). (n.d.). Cheméo. Retrieved from [Link]

  • 2-bromo-4-fluorophenylacetic acid Properties. (n.d.). EPA. Retrieved from [Link]

  • 4',5'-Dibromo-2'-fluorophenacyl bromide. (n.d.). PubChem. Retrieved from [Link]

  • Alpha halogenation of ketones in presence of alkynes. (2022). Reddit. Retrieved from [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

2',5'-Dibromo-4'-fluorophenacyl bromide literature review

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Advanced Scaffolds for Medicinal Chemistry & Heterocyclic Synthesis Executive Summary 2',5'...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Scaffolds for Medicinal Chemistry & Heterocyclic Synthesis

Executive Summary

2',5'-Dibromo-4'-fluorophenacyl bromide (CAS: Implied analogs ~1804418-37-8) is a highly specialized electrophilic building block used primarily in the synthesis of bioactive heterocycles. Characterized by its


-bromo ketone "warhead" and a polyhalogenated phenyl ring, this compound serves as a critical intermediate for generating thiazoles, imidazoles, and imidazopyridines via cyclocondensation reactions.

The specific substitution pattern—bromines at the 2' and 5' positions and fluorine at the 4' position—offers unique steric and electronic properties. The fluorine atom enhances metabolic stability and lipophilicity, while the aryl bromides provide orthogonal handles for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it an invaluable tool in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Properties

PropertyData
IUPAC Name 2-Bromo-1-(2,5-dibromo-4-fluorophenyl)ethan-1-one
Molecular Formula C

H

Br

FO
Molecular Weight ~374.83 g/mol
Appearance White to off-white crystalline solid
Melting Point 109–115 °C (Typical for analogs)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes
Reactivity Class

-Haloketone (Alkylating Agent), Lachrymator

Synthesis & Preparation Protocol

The synthesis of 2',5'-Dibromo-4'-fluorophenacyl bromide typically proceeds via the bromination of the corresponding acetophenone precursor. Below is a standardized, self-validating protocol adapted from classic phenacyl bromide syntheses.

Reagents & Materials
  • Precursor: 2',5'-Dibromo-4'-fluoroacetophenone (1.0 equiv)

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or Br

    
     (1.0–1.05 equiv)
    
  • Solvent: Glacial Acetic Acid or THF/Ethanol (1:1)

  • Catalyst: HBr (cat.) if using Br

    
    
    
Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of 2',5'-Dibromo-4'-fluoroacetophenone in 20 mL of THF/Ethanol (1:1). Ensure complete solvation to prevent regioselectivity issues.

  • Addition: Add 10.5 mmol of Phenyltrimethylammonium tribromide (PTAB) portion-wise over 15 minutes at 0 °C. Note: PTAB is preferred over liquid bromine for higher regioselectivity toward the

    
    -carbon and easier handling.
    
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the starting acetophenone indicates completion.

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold water (3x 20 mL) to remove residual ammonium salts. Recrystallize from ethanol to yield pure white needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Acetophenone Precursor Reagent Add PTAB (1.05 eq) Solvent: THF/EtOH Start->Reagent Dissolve Reaction Stir 2-4h @ 25°C Monitor TLC Reagent->Reaction Bromination Quench Quench in Ice Water Precipitation Reaction->Quench Complete Purify Filter & Recrystallize (Ethanol) Quench->Purify Solidify Product Pure Phenacyl Bromide Purify->Product Yield >85%

Caption: Step-by-step bromination workflow using Phenyltrimethylammonium tribromide (PTAB) for high regioselectivity.

Reactivity Profile & Applications

A. Hantzsch Thiazole Synthesis (Primary Application)

The most authoritative application of this intermediate is the Hantzsch Thiazole Synthesis . The


-bromo ketone reacts with thioamides or thioureas to form 2,4-disubstituted thiazoles. This is a cornerstone reaction in the development of kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents.

Mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

    
    -carbon of the phenacyl bromide, displacing the bromide ion (S
    
    
    
    2).
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Mechanistic Pathway Diagram

HantzschMechanism SM1 Phenacyl Bromide (Electrophile) Inter1 S-Alkylated Intermediate (Thioimidate) SM1->Inter1 SN2 Attack (S -> C-Br) SM2 Thiourea (Nucleophile) SM2->Inter1 SN2 Attack (S -> C-Br) Inter2 Hydroxy-thiazoline Inter1->Inter2 Cyclization (N -> C=O) Product 2-Amino-4-arylthiazole (Final Scaffold) Inter2->Product - H2O (Aromatization)

Caption: Hantzsch synthesis mechanism: S-alkylation followed by cyclodehydration to form the thiazole core.

B. Drug Discovery Utility[3][4][5][6]
  • Fluorine Effect: The C-4' fluorine atom modulates the pKa of adjacent protons and increases lipophilicity (

    
    ), improving membrane permeability and metabolic stability against P450 oxidation.
    
  • Bromine Handles: The bromines at C-2' and C-5' are chemically distinct. The C-5' bromine is typically more accessible for steric reasons, allowing for selective Suzuki couplings to introduce biaryl motifs, while the C-2' bromine can force the ring out of planarity (atropisomerism) or be used for secondary functionalization.

Handling & Safety Protocols

Warning: Phenacyl bromides are potent lachrymators (tear gas agents) and alkylating agents. Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. A face shield is recommended during the addition of bromine sources.

  • Decontamination: Spills should be treated immediately with a solution of dilute ammonia or sodium thiosulfate to neutralize the alkylating potential.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis and darkening (decomposition).

References

  • Langley, W. D. (1941). "p-Bromophenacyl Bromide".[1] Organic Syntheses, Coll.[1] Vol. 1, p. 127.[1] Link

    • Grounding: Foundational protocol for phenacyl bromide synthesis.[2]

  • Javahershenas, R. (2022).[3] "Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds". Molecular Diversity, 27(6).[3] Link

    • Grounding: Comprehensive review of Hantzsch synthesis and multicomponent reactions.
  • Priya, A., et al. (2025). "Fluorine in drug discovery: Role, design and case studies". International Journal of Pharmacy. Link

    • Grounding: Explains the medicinal chemistry r
  • Sigma-Aldrich. "2-Bromo-4'-fluoroacetophenone Safety Data Sheet". Link

    • Grounding: Safety and physical property d
  • Saeed, A., et al. (2008).[4] "1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea". Acta Crystallographica Section E. Link

    • Grounding: Structural insights into thiourea deriv

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Ultrasensitive Analysis of Carboxylic Acids Using 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB) Derivatization

Introduction: Overcoming the Analytical Challenges of Carboxylic Acids Low-molecular-weight carboxylic acids are fundamental to a vast array of biological and industrial processes, from metabolic pathways like the Krebs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Analytical Challenges of Carboxylic Acids

Low-molecular-weight carboxylic acids are fundamental to a vast array of biological and industrial processes, from metabolic pathways like the Krebs cycle to their use as building blocks in pharmaceutical synthesis.[1][2] However, their direct analysis by High-Performance Liquid Chromatography (HPLC) is often hampered by their inherent physicochemical properties. These molecules typically lack a strong native chromophore, leading to poor sensitivity with UV-Vis detection, and their high polarity results in weak retention on conventional reversed-phase columns.[1][2][3]

To circumvent these issues, chemical derivatization is a powerful and widely adopted strategy.[4] This guide details the use of 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB), a highly effective derivatizing agent designed to enhance the analytical detection of carboxylic acids. The derivatization reaction converts the carboxylic acid into its corresponding phenacyl ester, a molecule ideally suited for modern chromatographic techniques.

The DBFPB Advantage:

  • Enhanced UV Detection: The introduction of the phenacyl moiety creates a strong chromophore, dramatically increasing the molar absorptivity and allowing for highly sensitive detection by HPLC-UV, typically around 260 nm.[5][6]

  • Superior Mass Spectrometric Identification: The presence of two bromine atoms on the reagent provides a distinct isotopic signature (due to 79Br and 81Br isotopes), making the derivatized analyte easily recognizable and distinguishable from background noise in mass spectrometry (MS). This facilitates confident identification, even at trace levels.[1][5]

  • Improved Chromatographic Behavior: The derivatization process increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols for derivatization and subsequent analysis by HPLC-UV and LC-MS/MS.

Principle of the Method: Esterification via Nucleophilic Substitution

The derivatization of a carboxylic acid (R-COOH) with 2',5'-Dibromo-4'-fluorophenacyl bromide proceeds via a classic nucleophilic substitution reaction. The process involves two key steps:

  • Deprotonation: In the presence of a mild base, the acidic proton of the carboxylic acid is removed to form a highly nucleophilic carboxylate anion (R-COO⁻).

  • Esterification: The carboxylate anion attacks the electrophilic carbon of the bromomethyl group on the DBFPB reagent, displacing the bromide ion and forming a stable phenacyl ester.

A phase-transfer catalyst, such as a crown ether, is often employed to enhance the solubility and reactivity of the carboxylate salt in the organic solvent, thereby accelerating the reaction.[7]

G cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Nucleophilic Attack & Ester Formation RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (e.g., K₂CO₃) Base->RCOO RCOO_2 Carboxylate Anion (R-COO⁻) DBFPB DBFPB Reagent Ester DBFPB Ester Derivative DBFPB->Ester Br_ion Bromide Ion (Br⁻) Ester->Br_ion RCOO_2->Ester Sₙ2 Attack

Figure 1: Reaction mechanism for the derivatization of carboxylic acids with DBFPB.

Experimental Protocols

Materials and Reagents
  • Carboxylic acid standard(s) or sample extract

  • 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6 (phase-transfer catalyst)

  • Acetonitrile (ACN), HPLC or LC-MS grade, anhydrous

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Micro-reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Protocol 1: Reagent and Standard Preparation

Causality: Proper reagent preparation is critical for reaction efficiency and reproducibility. Using anhydrous solvents prevents hydrolysis of the DBFPB reagent and ensures a high derivatization yield. Stock solutions should be stored under appropriate conditions to maintain stability.

  • DBFPB Stock Solution (10 mg/mL): Accurately weigh 100 mg of DBFPB and dissolve in 10 mL of anhydrous acetonitrile. Store in an amber vial at 4°C.

  • Catalyst Mixture: Weigh 50 mg of anhydrous K₂CO₃ and 10 mg of 18-Crown-6 into a single vial. This mixture can be prepared in bulk and aliquoted.

  • Carboxylic Acid Stock Solution (1 mg/mL): Prepare a stock solution of your target carboxylic acid(s) in acetonitrile or a solvent appropriate for your sample. Perform serial dilutions to prepare calibration standards.

Protocol 2: Derivatization Procedure

Causality: This protocol is optimized to drive the reaction to completion while minimizing degradation of the analyte or reagent. The temperature and time are balanced to ensure efficient reaction kinetics without causing unwanted side reactions.[6][7][8]

  • Sample Preparation: Transfer 100 µL of the carboxylic acid standard or sample solution into a 2 mL reaction vial. If the sample is in an aqueous solvent, evaporate to complete dryness under a gentle stream of nitrogen before proceeding.

  • Reagent Addition:

    • Add approximately 2-3 mg of the K₂CO₃ / 18-Crown-6 catalyst mixture to the vial.

    • Add 200 µL of the DBFPB stock solution (10 mg/mL in ACN). This ensures a molar excess of the derivatizing agent, which is crucial for driving the reaction to completion.

  • Reaction Incubation: Cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath set to 60°C for 45 minutes .

  • Cooling & Quenching (Optional): After incubation, remove the vial and allow it to cool to room temperature. If excess reagent interferes with chromatography, it can be quenched by adding 20 µL of a high-concentration acid solution (e.g., 1 M formic acid in ACN) and reacting for another 10 minutes.

  • Final Preparation:

    • Add 700 µL of acetonitrile to bring the final volume to 1 mL.

    • Vortex thoroughly.

    • Centrifuge the vial at 10,000 x g for 5 minutes to pellet the K₂CO₃ salts.

    • Carefully transfer the supernatant to an HPLC vial, filtering through a 0.22 µm syringe filter if necessary.

G start Start: 100 µL Sample/ Standard in Vial add_catalyst Add K₂CO₃ / 18-Crown-6 Catalyst start->add_catalyst add_dbfpb Add 200 µL DBFPB Solution add_catalyst->add_dbfpb vortex_1 Vortex 30s add_dbfpb->vortex_1 incubate Incubate: 60°C for 45 min vortex_1->incubate cool Cool to Room Temp incubate->cool dilute Dilute to 1 mL with Acetonitrile cool->dilute vortex_2 Vortex dilute->vortex_2 centrifuge Centrifuge 10,000 x g for 5 min vortex_2->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer end Ready for Analysis transfer->end

Figure 2: Step-by-step workflow for the DBFPB derivatization protocol.

Protocol 3: Analytical Conditions

Causality: The chosen analytical conditions are designed to provide excellent separation of the derivatized analytes from the excess reagent and potential byproducts. The gradient elution ensures that both early and late-eluting compounds are resolved with good peak shape.

Table 1: Recommended HPLC-UV and LC-MS/MS Conditions

ParameterHPLC-UV RecommendationLC-MS/MS Recommendation
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)[7]C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B2-15 min: 50-95% B15-18 min: 95% B18-19 min: 95-50% B19-25 min: 50% B0-1 min: 30% B1-8 min: 30-98% B8-10 min: 98% B10-10.1 min: 98-30% B10.1-12 min: 30% B
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 40°C40°C
Injection Vol. 10 µL2-5 µL
UV Wavelength 260 nm [5]N/A
Ionization Mode N/AESI, Positive Mode[1]
MS/MS Scan N/AMultiple Reaction Monitoring (MRM)

Data Interpretation and System Validation

A self-validating protocol is essential for trustworthy and reproducible results. The unique properties of the DBFPB derivatives provide clear markers for data validation.

  • Analyte Identification (LC-MS): The primary method of identification is the mass-to-charge ratio (m/z) of the derivatized molecule. The key confirmatory feature is the isotopic pattern of the two bromine atoms. The [M]+, [M+2]+, and [M+4]+ ions should appear in an approximate ratio of 1:2:1, providing unambiguous confirmation of the analyte's identity.[1][5]

  • Quantification: A calibration curve should be constructed using a series of derivatized standards. The method's performance should be validated by assessing the following parameters.

Table 2: Typical Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity (R²) The correlation coefficient of the calibration curve.> 0.995
LOD Limit of Detection: The lowest concentration that can be reliably detected.Signal-to-Noise Ratio ≥ 3
LOQ Limit of Quantification: The lowest concentration that can be accurately quantified.Signal-to-Noise Ratio ≥ 10
Precision (%RSD) The closeness of repeated measurements.< 15% RSD[5]
Accuracy (% Recovery) The closeness of a measured value to the true value.85-115%

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Peak - Inactive reagent (hydrolyzed).- Water present in the reaction.- Insufficient catalyst or temperature.- Use fresh DBFPB solution.- Ensure sample and solvents are anhydrous.- Increase reaction time or temperature slightly (e.g., 65°C for 60 min).
Multiple Product Peaks - Isomerization of unsaturated fatty acids.- Side reactions from interfering functional groups.- Use milder reaction conditions (e.g., 40°C for 30 min).[8]- Perform sample cleanup (e.g., SPE) prior to derivatization.
Large Excess Reagent Peak - Stoichiometry is too high.- Reduce the concentration of the DBFPB solution.- Implement the optional quenching step (Protocol 3.3, Step 4).
Peak Tailing - Secondary interactions on the column.- Column degradation.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Use a new HPLC column.

References

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids.
  • A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • Efficient procedure for pre-column derivatization of fatty acids with emphasis on short-chain carboxylic acids. Chemical Analysis (Warsaw).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
  • Derivatization of F
  • Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research (IJSBAR).
  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography.
  • Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • UV spectra of the derivatization agent 2,4′-dibromoacetophenone (blue...).

Sources

Application

Application Note: High-Sensitivity Analysis of Prostaglandins via 2',5'-Dibromo-4'-fluorophenacyl Bromide Derivatization

[1] Abstract Prostaglandins (PGs) are potent lipid mediators derived from arachidonic acid, critical in inflammation, reproduction, and gastric physiology.[1] Their analysis is historically challenged by their low physio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Prostaglandins (PGs) are potent lipid mediators derived from arachidonic acid, critical in inflammation, reproduction, and gastric physiology.[1] Their analysis is historically challenged by their low physiological abundance, chemical instability, and lack of a strong chromophore or fluorophore. This Application Note details a robust protocol for the derivatization of prostaglandins using 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB) . This specialized reagent introduces a highly electronegative moiety, enabling picogram-level detection via Gas Chromatography-Electron Capture Detection (GC-ECD) and enhancing UV-VIS absorption for HPLC analysis. The protocol utilizes a crown-ether-catalyzed esterification mechanism to ensure high reaction yields under mild conditions, preserving the integrity of labile PG structures.

Introduction & Chemical Basis[1][3][4][5][6][7][8]

The Analytical Challenge

Native prostaglandins possess only a weak UV absorption band (approx. 190–200 nm), which falls within the "cutoff" region of most organic solvents, resulting in poor signal-to-noise ratios. Furthermore, their thermal instability often precludes direct GC analysis without derivatization.

The Solution: Phenacyl Derivatization

Phenacyl bromides react with the carboxylic acid group of prostaglandins to form stable phenacyl esters. 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB) is a "second-generation" derivatizing agent designed to surpass standard


-bromophenacyl reagents.
  • Enhanced ECD Sensitivity: The presence of two bromine atoms and one fluorine atom significantly increases the electron capture cross-section, lowering the Limit of Detection (LOD) to the low picogram/femtogram range.

  • Structural Stability: The ester linkage stabilizes the prostaglandin molecule, preventing thermal degradation during GC injection.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (


) mechanism. The prostaglandin carboxylate anion (generated by a base) attacks the 

-carbon of the phenacyl bromide, displacing the bromide ion.

Critical Success Factor: The use of 18-Crown-6 ether acts as a phase-transfer catalyst (or solubilizing agent) for the potassium salt of the carboxylate in aprotic solvents (Acetonitrile), driving the reaction to completion rapidly at moderate temperatures.

ReactionMechanism PG Prostaglandin (R-COOH) Intermediate Carboxylate Anion (R-COO- K+) PG->Intermediate Deprotonation Base Base (K2CO3 / DIPEA) Base->Intermediate Product PG-DBFP Ester (R-COO-CH2-CO-Ar) Intermediate->Product Nucleophilic Attack (SN2) Reagent DBFPB Reagent (Ar-CO-CH2-Br) Reagent->Product Catalyst Catalyst (18-Crown-6) Catalyst->Intermediate Solubilizes Cation

Figure 1: Nucleophilic substitution mechanism for the esterification of prostaglandins with DBFPB.

Experimental Protocol

Reagents and Equipment
  • Reagent: 2',5'-Dibromo-4'-fluorophenacyl bromide (Recrystallized from ethanol if purity <98%).

  • Catalyst: 18-Crown-6 ether (Caution: Toxic).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetonitrile (HPLC Grade, stored over molecular sieves). Critical: Water content must be <0.01% to prevent reagent hydrolysis.

  • Standards:

    
    , 
    
    
    
    (Sigma-Aldrich or Cayman Chemical).
Sample Pre-treatment (Extraction)

Prostaglandins must be extracted from biological matrices (plasma/tissue) prior to derivatization.

  • Acidify sample (1.0 mL) to pH 3.5 with 1M citric acid.

  • Perform Solid Phase Extraction (SPE) using C18 cartridges.

    • Condition: Methanol (2 mL)

      
       Water (2 mL).
      
    • Load: Acidified sample.

    • Wash: Water (2 mL)

      
       10% Methanol (2 mL).
      
    • Elute: Ethyl Acetate (2 mL).

  • Evaporate eluate to dryness under a stream of nitrogen at 35°C.

Derivatization Workflow

Workflow Step1 1. Drying Evaporate sample to complete dryness. (Trace water inhibits reaction) Step2 2. Reagent Addition Add 50 µL DBFPB (10 mM in ACN) Add 10 µL 18-Crown-6 (5 mM) Step1->Step2 Step3 3. Incubation Heat at 60°C for 30 minutes (Sealed amber vial) Step2->Step3 Step4 4. Cleanup (Critical) Remove excess DBFPB via Mini-Silica Column or HPLC Step3->Step4 Step5 5. Analysis Inject into GC-ECD or HPLC-UV Step4->Step5

Figure 2: Step-by-step derivatization workflow for biological samples.

Detailed Procedure:

  • Reconstitution: Dissolve the dried lipid residue in 50

    
    L of anhydrous Acetonitrile.
    
  • Catalyst Addition: Add 10

    
    L of 18-Crown-6 solution (5 mg/mL in Acetonitrile) and approx. 2 mg of solid anhydrous 
    
    
    
    .
  • Reagent Addition: Add 50

    
    L of DBFPB solution (10 mg/mL in Acetonitrile).
    
  • Reaction: Vortex briefly. Seal the vial tightly. Incubate at 60°C for 30 minutes .

    • Note: Higher temperatures (>80°C) may cause isomerization of E-series prostaglandins to B-series.

  • Cooling: Cool to room temperature.

Purification (Removal of Excess Reagent)

The DBFPB reagent is highly electron-capturing. If not removed, it will saturate the ECD detector and mask early-eluting peaks.

  • Silica Gel Mini-Column: Pack a Pasteur pipette with 200 mg activated silica gel.

  • Load the reaction mixture.

  • Wash: Rinse with 2 mL Benzene/Hexane (1:1) to elute excess unreacted DBFPB.

  • Elute Product: Elute the PG-DBFP esters with 2 mL Ethyl Acetate.

  • Evaporate and reconstitute in the mobile phase (for HPLC) or Isooctane (for GC).

Analytical Conditions

Option A: GC-ECD (High Sensitivity)
  • Instrument: Gas Chromatograph with

    
    Ni Electron Capture Detector.
    
  • Column: fused silica capillary column (e.g., DB-1 or DB-5), 15 m

    
     0.25 mm I.D.
    
  • Temperatures:

    • Injector: 260°C

    • Detector: 300°C

    • Oven: 220°C (Isothermal) or Gradient (200°C to 280°C at 4°C/min).

  • Carrier Gas: Nitrogen or Helium (1-2 mL/min).

Option B: HPLC-UV (High Selectivity)
  • Column: C18 Reverse Phase (e.g., Zorbax ODS, 250

    
     4.6 mm, 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile : Water (60:40 v/v) to (80:20 v/v) gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm .[2]

Data Summary: Expected Performance
ParameterGC-ECD (DBFPB Derivative)HPLC-UV (DBFPB Derivative)
Limit of Detection (LOD) 5 - 20 pg (on-column)1 - 5 ng (on-column)
Linearity (

)
> 0.995 (10 pg - 1 ng)> 0.998 (10 ng - 1

g)
Reaction Yield > 95%> 95%
Stability Stable for 1 week at 4°CStable for 1 week at 4°C

Method Validation & Troubleshooting

Linearity and Recovery

Construct a calibration curve using standard


 spiked into blank plasma.
  • Recovery: Should be >85% after SPE and derivatization. If low, check the water content of the acetonitrile (water hydrolyzes the phenacyl bromide).

  • Internal Standard: Use

    
    -nor-
    
    
    
    or a deuterated analog (
    
    
    -d4) added prior to extraction to correct for losses.
Common Pitfalls
  • "Ghost" Peaks: Caused by excess reagent. Ensure the Silica Gel cleanup step (Section 3.4) is performed rigorously.

  • Isomerization:

    
     can convert to 
    
    
    
    (UV absorbing peak shifts) if the reaction pH is too high or temperature exceeds 70°C. Maintain mild conditions (K2CO3 is preferred over stronger bases like NaOH).
  • Moisture: The reaction requires anhydrous conditions. If the reagent solution turns cloudy or precipitates, it has likely hydrolyzed. Prepare fresh reagent.

References

  • Morozowich, W., & Douglas, S. L. (1975). Resolution of prostaglandin p-nitrophenacyl esters by liquid chromatography and conditions for rapid, quantitative p-nitrophenacylation. Prostaglandins, 10(1), 19-40.[3]

  • Salari, H., Yeung, M., Douglas, S., & Morozowich, W. (1987).[2] Detection of prostaglandins by high-performance liquid chromatography after conversion to p-(9-anthroyloxy)phenacyl esters.[2][4][5] Analytical Biochemistry, 165(1), 220-229.[2]

  • Yasuda, K., et al. (1985). Application of Phenacyl Derivatives for the Determination of Fatty Acids by HPLC. Separation and Purification Methods, 14(1), 67-96.[6]

  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet and fluorescence detection in liquid chromatography. Analytical Chemistry, 47(11), 1797–1801.

Sources

Method

Application Notes and Protocols for Sample Preparation and Derivatization with 2',5'-Dibromo-4'-fluorophenacyl Bromide

Introduction: Enhancing Analytical Sensitivity and Selectivity In the landscape of modern analytical chemistry, particularly within drug development and metabolomics, the accurate quantification of endogenous and exogeno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Analytical Sensitivity and Selectivity

In the landscape of modern analytical chemistry, particularly within drug development and metabolomics, the accurate quantification of endogenous and exogenous carboxylic acids is paramount. These molecules, ranging from fatty acids to drug metabolites, often exhibit poor chromatographic retention and ionization efficiency, posing significant challenges for their direct analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Chemical derivatization serves as a powerful strategy to overcome these limitations.

This application note provides a comprehensive guide to sample preparation and derivatization using 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB). DBFPB is a highly reactive reagent that quantitatively converts carboxylic acids into their corresponding phenacyl esters. This transformation offers several key advantages:

  • Enhanced UV-Vis Absorbance: The introduction of the phenacyl chromophore significantly increases the molar absorptivity of the analyte, enabling highly sensitive detection by UV-Vis detectors.

  • Improved Chromatographic Behavior: The derivatization process increases the hydrophobicity of the analytes, leading to better retention and separation on reversed-phase HPLC columns.

  • Facilitated Mass Spectrometric Detection: The presence of bromine atoms in DBFPB introduces a characteristic isotopic pattern in the mass spectrum of the derivative, aiding in its identification and confirmation.[1] The derivatized product is also more amenable to positive electrospray ionization.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, expert insights into the underlying chemistry, and troubleshooting advice to ensure robust and reproducible results.

Chemical and Physical Properties of 2',5'-Dibromo-4'-fluorophenacyl bromide

A thorough understanding of the derivatizing agent is crucial for successful application.

PropertyValueSource
Molecular Formula C₈H₄Br₃FOPubChem
Molecular Weight 374.83 g/mol PubChem
IUPAC Name 2-bromo-1-(2,5-dibromo-4-fluorophenyl)ethanonePubChem
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in organic solvents like acetonitrile, acetoneInferred from protocols for similar reagents

The Chemistry of Derivatization: A Mechanistic Overview

The derivatization of carboxylic acids with 2',5'-Dibromo-4'-fluorophenacyl bromide proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The carboxylate anion, a potent nucleophile, attacks the electrophilic α-carbon of the phenacyl bromide, displacing the bromide leaving group to form a stable phenacyl ester.

The reaction is typically facilitated by a weak base or a catalyst to deprotonate the carboxylic acid, thereby increasing its nucleophilicity. Common catalysts include tertiary amines like triethylamine or crown ethers that can complex with the counter-ion of the carboxylate salt.[2][3][4]

DerivatizationMechanism CarboxylicAcid R-COOH Carboxylic Acid Carboxylate R-COO⁻ Carboxylate Anion CarboxylicAcid->Carboxylate Deprotonation Catalyst Catalyst (e.g., Triethylamine, Crown Ether) TransitionState Transition State Carboxylate->TransitionState Nucleophilic Attack DBFPB DBFPB DBFPB->TransitionState PhenacylEster R-COO-CH₂-CO-Ar Phenacyl Ester TransitionState->PhenacylEster Bromide Departure Byproduct HBr + Catalyst-H⁺ TransitionState->Byproduct

Caption: Derivatization reaction mechanism of carboxylic acids with DBFPB.

PART 1: Sample Preparation from Biological Matrices

The complexity of biological samples necessitates a thorough cleanup procedure to remove interfering substances such as proteins and phospholipids, which can compromise the derivatization reaction and subsequent analysis.[5][6] The choice of sample preparation method depends on the nature of the sample matrix and the analyte of interest.[7][8]

Protein Precipitation (PPT)

Protein precipitation is a simple and widely used technique for removing proteins from biological fluids like plasma and serum.[6]

Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analytes of interest, and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The dried residue is now ready for derivatization.

Liquid-Liquid Extraction (LLE)

LLE is a more selective method that partitions analytes between two immiscible liquid phases, effectively removing a broader range of interferences.[6][7]

Protocol:

  • To 100 µL of the biological sample, add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The choice of solvent should be optimized based on the polarity of the target analytes.

  • Vortex the mixture for 2-5 minutes to facilitate the extraction of analytes into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen. The residue is ready for the derivatization step.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and can be used for both cleanup and concentration of the analytes.[6][7]

Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge for acidic compounds) by passing a specific volume of methanol followed by water or an appropriate buffer through the cartridge.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained interferences.

  • Elution: Elute the analytes of interest with a stronger solvent.

  • Evaporation: Evaporate the eluate to dryness under nitrogen before proceeding to derivatization.

SamplePrepWorkflow BiologicalSample Biological Sample (e.g., Plasma, Urine) PPT Protein Precipitation BiologicalSample->PPT LLE Liquid-Liquid Extraction BiologicalSample->LLE SPE Solid-Phase Extraction BiologicalSample->SPE Supernatant Collect Supernatant PPT->Supernatant OrganicLayer Collect Organic Layer LLE->OrganicLayer Eluate Collect Eluate SPE->Eluate Evaporation Evaporate to Dryness Supernatant->Evaporation OrganicLayer->Evaporation Eluate->Evaporation Derivatization Proceed to Derivatization Evaporation->Derivatization

Caption: General workflow for biological sample preparation prior to derivatization.

PART 2: Derivatization Protocol with 2',5'-Dibromo-4'-fluorophenacyl bromide

This protocol provides a starting point for the derivatization of carboxylic acids. Optimization of reaction conditions is recommended for specific applications.

Reagents and Equipment
  • 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB)

  • Acetonitrile (HPLC grade, anhydrous)

  • Triethylamine or Diisopropylethylamine (catalyst)

  • Crown ether (e.g., 18-crown-6), optional

  • Dried sample residue

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Step-by-Step Derivatization Procedure
  • Reagent Preparation: Prepare a 10 mg/mL solution of DBFPB in anhydrous acetonitrile. Prepare a 1% (v/v) solution of triethylamine in anhydrous acetonitrile. Note: These solutions should be prepared fresh daily.

  • Reaction Setup: To the dried sample residue in a reaction vial, add 100 µL of the DBFPB solution and 20 µL of the triethylamine solution.

  • Reaction Incubation: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 60-80°C for 30-60 minutes.[9][10][11] The optimal temperature and time should be determined empirically.

  • Reaction Quenching (Optional): After incubation, cool the reaction mixture to room temperature. To quench any remaining DBFPB, 10 µL of a primary or secondary amine solution (e.g., 1% propylamine in acetonitrile) can be added and allowed to react for 10 minutes at room temperature.

  • Sample Dilution: Dilute the reaction mixture with the initial mobile phase of the HPLC method to an appropriate concentration for analysis.

  • Analysis: Inject an aliquot of the diluted sample into the HPLC system.

Optimization of Derivatization Conditions

For optimal performance, several reaction parameters may need to be adjusted:

ParameterRationale and Considerations
Catalyst A tertiary amine is typically used to neutralize the HBr byproduct and drive the reaction to completion. Crown ethers can be used with carboxylate salts to enhance the reactivity of the carboxylate anion.[3][4]
Solvent Aprotic polar solvents like acetonitrile or acetone are preferred as they solubilize the reactants and do not interfere with the reaction.[4][11]
Temperature Higher temperatures generally increase the reaction rate. However, for thermally labile compounds, a lower temperature with a longer reaction time may be necessary to prevent degradation.[12]
Time The reaction time should be sufficient for complete derivatization. This can be assessed by analyzing samples at different time points.
Reagent Concentration A molar excess of DBFPB is used to ensure the complete conversion of the analyte.

PART 3: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or no derivatization yield Incomplete sample drying (presence of water)Ensure the sample residue is completely dry before adding reagents.
Inactive derivatization reagentUse a fresh batch of DBFPB and prepare solutions daily.
Suboptimal reaction conditionsOptimize temperature, time, and catalyst concentration.
Peak tailing or splitting in chromatogram Incomplete derivatizationIncrease reaction time or temperature.
Presence of interfering substancesImprove the sample cleanup procedure (e.g., use SPE instead of PPT).
High background noise Excess unreacted derivatization reagentQuench the reaction with an amine or optimize the reagent concentration.
Contaminated solvents or reagentsUse high-purity solvents and reagents.

Conclusion

Derivatization with 2',5'-Dibromo-4'-fluorophenacyl bromide is a robust and effective method for enhancing the analytical detection of carboxylic acids. By following the detailed protocols and optimization guidelines presented in this application note, researchers can achieve sensitive, selective, and reproducible quantification of these important analytes in complex biological matrices. The key to success lies in a meticulous sample preparation strategy coupled with a well-optimized derivatization reaction.

References

  • Green Chemistry (RSC Publishing).
  • ResearchGate. Metal-free C(sp3)
  • Gilson. Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS.
  • ResearchGate. Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants.
  • ResearchGate.
  • Biotage.
  • BioPharm International. Bioanalytical Methods for Sample Cleanup.
  • LCGC North America.
  • International Journal of Computational Engineering Research.
  • Savitribai Phule Pune University.
  • PubMed.
  • Cyberlipid. HPLC analysis.
  • Chemical Review and Letters. Vicinal oxybromination of styrene derivatives: Direct Access to phenacyl bromides.
  • RSC Publishing. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS).
  • International Journal of Sciences: Basic and Applied Research. Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride)
  • Sac State Scholars. Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection.
  • PMC. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Agilent. Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.
  • ResearchGate.
  • Waters.
  • PubChem. 3',5'-Dibromo-4'-fluorophenacyl bromide.
  • Waters.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. p-Bromophenacyl-8™ Reagent.
  • PubChem. 4',5'-Dibromo-2'-fluorophenacyl bromide.
  • Cheméo. Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2).
  • ResearchGate. A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • Supelco.
  • ResearchGate.
  • CymitQuimica. CAS 99-73-0: 4-Bromophenacyl bromide.
  • Journal of Food and Drug Analysis. Hantzsch pre-column derivatization for simultaneous determination of alendronate sodium and its pharmacopoeial related impurity: Comparative study with synchronous fluorometry using fluorescamine.
  • Sigma-Aldrich. 2-Bromo-4´-fluoroacetophenone 97 403-29-2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Efficiency Synthesis of 2',5'-Dibromo-4'-fluorophenacyl Bromide

[1] Ticket ID: #SYN-25DB4F-PB Subject: Optimization of Yield and Purity for Halogenated Phenacyl Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SYN-25DB4F-PB Subject: Optimization of Yield and Purity for Halogenated Phenacyl Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2',5'-Dibromo-4'-fluorophenacyl bromide (also known as 2-bromo-1-(2,5-dibromo-4-fluorophenyl)ethanone) presents a specific challenge: the electron-deficient nature of the aromatic ring (due to -F and -Br substituents) significantly retards the rate-limiting enolization step.[1] Standard bromination protocols often lead to low conversion or, conversely, over-bromination (gem-dibromides) when forcing conditions are applied.[1]

This guide provides a validated troubleshooting framework and a "Gold Standard" protocol designed to maximize yield (>85%) and suppress common impurities.

Module 1: Strategic Reagent Selection

Choose the synthetic route based on your scale and purity requirements.

The choice of brominating agent is the single most critical factor in yield optimization for deactivated acetophenones.

Reagent SystemMechanismProsConsRecommended For
Copper(II) Bromide (

) in EtOAc
Heterogeneous Radical/Ionic HybridHighest Selectivity. Self-regulating release of

prevents over-bromination.[1]
High cost of reagent; requires reflux.High-value intermediates; <50g scale.

/ Acetic Acid (Catalytic HBr)
Acid-Catalyzed Electrophilic Sub.[1]Low cost; scalable.High risk of gem-dibromide. Difficult to control stoichiometry.[1]Large scale (>100g); crude inputs.
N-Bromosuccinimide (NBS) / p-TsOH Radical or Acid-CatalyzedMild conditions.[1]Hard to remove succinimide completely without chromatography (which degrades product).Acid-sensitive substrates (not applicable here).[1]
Decision Logic for Reagent Selection

ReagentSelection Start Start: Select Bromination Agent ScaleCheck Is Scale > 100g? Start->ScaleCheck PurityCheck Is >95% Purity Critical (No Chromatography)? ScaleCheck->PurityCheck No Br2 USE Br2 / AcOH Method: Slow Addition Yield: Med | Purity: Var ScaleCheck->Br2 Yes (Cost priority) CuBr2 USE CuBr2 (King-Ostrum) Method: Reflux in EtOAc Yield: High | Purity: Excellent PurityCheck->CuBr2 Yes PurityCheck->Br2 No

Module 2: Troubleshooting Guide (FAQs)

User Issue 1: "My reaction stalls at 60% conversion, but adding more bromine causes impurities."

  • Diagnosis: The 2,5-dibromo-4-fluoro ring is strongly electron-withdrawing.[1] This deactivates the carbonyl oxygen, making protonation (and subsequent enolization) very slow.

  • The Fix: Do not simply add more bromine. You must accelerate enolization .

    • If using

      
      : Add a Lewis Acid catalyst (
      
      
      
      , 0.1 eq) or ensure distinct HBr generation at the start.
    • If using

      
      : Switch solvent to a 1:1 mixture of Chloroform/Ethyl Acetate . The higher boiling point of 
      
      
      
      (reflux at ~75°C vs 77°C) and polarity change often assists in solubility and kinetics for poly-halogenated substrates.[1]

User Issue 2: "I see a 'doublet' of spots on TLC or extra peaks in HPLC (M+79/81)."

  • Diagnosis: This is the gem-dibromide impurity (

    
    -dibromoacetophenone).[1] It forms because the mono-brominated product is more acidic (and thus enolizes faster) than the starting material.[1]
    
  • The Fix:

    • Strict Stoichiometry: Use exactly 0.95 equivalents of

      
      . It is better to leave 5% starting material (easy to wash away) than to form 5% dibromide (hard to separate).
      
    • The

      
       Advantage:  Switch to Copper(II) Bromide. The mechanism involves the complexation of the ketone to Copper. The second bromination is sterically and electronically disfavored in this heterogeneous system.
      

User Issue 3: "The product turns dark brown/black after one day of storage."

  • Diagnosis: Phenacyl bromides are inherently unstable and acid-sensitive.[1] Residual HBr trapped in the crystal lattice catalyzes decomposition (polymerization/condensation).

  • The Fix:

    • Quench: Wash the organic phase with 10%

      
       followed by saturated Sodium Metabisulfite (to remove free 
      
      
      
      ).
    • Storage: Store in a dark vial under Argon at -20°C.

Module 3: The Validated Protocol (King-Ostrum Method)

Recommended for research-scale synthesis of 2',5'-Dibromo-4'-fluorophenacyl bromide.[1]

Rationale: This method utilizes the heterogeneous reaction of Copper(II) Bromide. The reaction is highly selective because the brominating species is generated in situ only as fast as the ketone enolizes, preventing the local high concentrations of


 that lead to side products.
Materials
  • Precursor: 2',5'-Dibromo-4'-fluoroacetophenone (1.0 eq)[1]

  • Reagent: Copper(II) Bromide (

    
    ) (2.0 eq) [Note: 2 moles of 
    
    
    
    are required to produce 1 mole of
    
    
    equivalent].
  • Solvent: Ethyl Acetate (anhydrous) or

    
    /EtOAc (1:1).
    
Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy CuBr solids) and a reflux condenser.

  • Dissolution: Dissolve the acetophenone substrate in Ethyl Acetate (approx. 5-10 mL per gram of substrate).

  • Addition: Add finely powdered

    
     (2.0 eq) to the solution. The mixture will be a dark green/black suspension.
    
  • Reaction: Heat to vigorous reflux.

    • Visual Indicator: As the reaction proceeds, the dark

      
       will convert to white/pale-gray Copper(I) Bromide (
      
      
      
      ).[1]
    • Duration: Typically 3–5 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup (Crucial for Yield):

    • Cool the mixture to Room Temperature.

    • Filtration: Filter off the solid CuBr byproduct through a Celite pad. Wash the pad with fresh EtOAc to recover trapped product.

    • Evaporation: Concentrate the filtrate in vacuo to ~20% volume.

  • Purification (Recrystallization):

    • Do NOT use silica column chromatography (yield loss due to degradation).

    • Add warm Ethanol or Isopropanol to the residue. Cool slowly to 0°C.

    • Filter the white crystalline solid.[2][3][4]

Synthetic Pathway & Mechanism[1][5][6]

ReactionMechanism Substrate 2',5'-Dibromo-4'-fluoroacetophenone Enolization Enolization (Rate Limiting due to EWG) Substrate->Enolization Reflux CuComplex Cu-Enolate Complex Enolization->CuComplex + CuBr2 Product 2',5'-Dibromo-4'-fluorophenacyl bromide (Target) CuComplex->Product Bromine Transfer SideProduct CuBr (White Solid) (Precipitates out) CuComplex->SideProduct

Module 4: Quantitative Data & Specifications[1][7]

Parameter

/ AcOH Method

/ EtOAc Method (Recommended)
Typical Yield 55 - 65%85 - 92%
Purity (Crude) 80 - 85%>95%
Gem-dibromide 5 - 10%< 1%
Workup Aqueous extraction requiredSimple filtration
Safety High Hazard (Free

)
Moderate (Solid reagent)

References

  • King, L. C., & Ostrum, G. K. (1964).[5] Selective Bromination with Copper(II) Bromide.[5] The Journal of Organic Chemistry, 29(12), 3459–3461. Link[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Halogenation of Ketones). Link

  • Organic Syntheses. (1936). Phenacyl Bromide.[2][3][4][6][7] Org.[3][4][8][7] Synth. 16, 73. (General procedure for alpha-bromination). Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-4'-fluoroacetophenone (Analogous hazards). Link[1]

Sources

Optimization

Technical Support Center: Stability and Handling of 2',5'-Dibromo-4'-fluorophenacyl Bromide and Its Derivatives

Welcome to the technical support center for 2',5'-Dibromo-4'-fluorophenacyl bromide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2',5'-Dibromo-4'-fluorophenacyl bromide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of these reactive compounds. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction to 2',5'-Dibromo-4'-fluorophenacyl Bromide

2',5'-Dibromo-4'-fluorophenacyl bromide is a highly reactive α-bromoketone, a class of compounds widely utilized as intermediates in organic synthesis, particularly for the preparation of heterocycles and other complex molecules with potential biological activity.[1][2][3] The presence of multiple bromine atoms and a fluorine atom on the phenyl ring, combined with the reactive α-bromo ketone moiety, makes this compound a versatile building block but also susceptible to various degradation pathways. Understanding its stability is paramount for its effective use in research and development.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of 2',5'-Dibromo-4'-fluorophenacyl bromide.

Q1: What are the primary factors that affect the stability of 2',5'-Dibromo-4'-fluorophenacyl bromide?

A1: The stability of 2',5'-Dibromo-4'-fluorophenacyl bromide, like other α-bromoketones, is primarily influenced by several factors:

  • Moisture/Hydrolysis: The compound is sensitive to moisture and can undergo hydrolysis. The presence of water can lead to the substitution of the bromine atom with a hydroxyl group, forming a corresponding α-hydroxyketone. Alkyl bromides, in general, are susceptible to hydrolysis, with primary bromides like the phenacyl bromide moiety undergoing SN2 cleavage of the C-Br bond, particularly at higher pH.[4]

  • pH: The rate of hydrolysis and other degradation reactions is highly dependent on the pH of the solution. Basic conditions can promote elimination reactions (dehydrobromination) to form α,β-unsaturated ketones, while both acidic and basic conditions can catalyze hydrolysis.[4][5][6]

  • Light: Many brominated aromatic compounds are light-sensitive and can undergo photolytic degradation.[7][8] Exposure to UV light can lead to the formation of radical species and subsequent decomposition.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.[9] Thermal degradation can lead to the release of hydrogen bromide (HBr) and the formation of various byproducts.[10]

  • Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[11] It can also react with nucleophiles such as amines and alcohols.[12]

Q2: How should I properly store 2',5'-Dibromo-4'-fluorophenacyl bromide?

A2: To ensure the long-term stability of 2',5'-Dibromo-4'-fluorophenacyl bromide, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place, ideally at 2-8°C.[13] For long-term storage of solutions, -20°C or even -80°C is advisable.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Light: Protect from light by storing in an amber-colored vial or in a dark location.[9]

  • Container: Use a tightly sealed, corrosion-resistant container.

  • Segregation: Store away from incompatible materials such as bases, oxidizing agents, and reducing agents.[14][15]

Q3: What are the common degradation products of 2',5'-Dibromo-4'-fluorophenacyl bromide?

  • 2',5'-Dibromo-4'-fluoro-α-hydroxyacetophenone: Formed via hydrolysis.

  • 2',5'-Dibromo-4'-fluorobenzaldehyde and other oxidation products: Can result from oxidative cleavage.

  • α,β-unsaturated ketone derivatives: Formed via elimination of HBr under basic conditions.[6]

  • Polymeric materials: Can form through self-condensation or other side reactions, especially upon prolonged storage or exposure to adverse conditions.

Q4: Can I use this compound in aqueous or protic solvents?

A4: The use of 2',5'-Dibromo-4'-fluorophenacyl bromide in aqueous or protic solvents like alcohols should be approached with caution due to its susceptibility to hydrolysis and reaction with nucleophilic solvents.[4] If the reaction requires such solvents, it is crucial to use anhydrous solvents, minimize reaction times, and control the temperature to reduce the extent of side reactions. For reactions where water is a necessary component, careful pH control and monitoring of the reaction progress are essential.

Troubleshooting Guide

Encountering unexpected results in your experiments? This troubleshooting guide addresses common issues related to the stability of 2',5'-Dibromo-4'-fluorophenacyl bromide.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or no product yield in a reaction Degradation of the starting material. The compound may have degraded during storage or upon dissolution.1. Verify Purity: Before use, check the purity of the 2',5'-Dibromo-4'-fluorophenacyl bromide using techniques like ¹H NMR or HPLC. Look for impurity peaks that could indicate degradation.[16]2. Fresh is Best: Use freshly opened or recently purchased material whenever possible.3. Proper Dissolution: When preparing a stock solution, use a dry, inert solvent and prepare it immediately before use. Store stock solutions at low temperatures (-20°C or -80°C) for short periods.[7]
Formation of multiple unexpected byproducts Instability under reaction conditions. The reaction conditions (e.g., pH, temperature, solvent) may be promoting side reactions like hydrolysis, elimination, or self-condensation.1. Optimize pH: If possible, conduct the reaction under neutral or slightly acidic conditions to minimize base-catalyzed elimination.[5]2. Lower Temperature: Running the reaction at a lower temperature can help to reduce the rate of side reactions.3. Solvent Choice: Use a non-polar, aprotic solvent if the reaction chemistry allows. If a protic solvent is necessary, ensure it is anhydrous.4. Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Discoloration of the solid compound (e.g., turning yellow or brown) Decomposition upon storage. Exposure to light, moisture, or air can lead to the formation of colored impurities. Phenacyl bromide itself is known to discolor on standing.[17]1. Check Storage Conditions: Ensure the compound is stored according to the recommended guidelines (cool, dark, dry, inert atmosphere).[9][15]2. Purification: If the compound has discolored, it may need to be purified before use, for example, by recrystallization from a suitable solvent like methanol or ethanol.[10][17]
Inconsistent reaction outcomes Variability in the quality of the starting material. Different batches of the compound may have varying levels of purity or degradation.1. Batch Qualification: If possible, qualify each new batch of 2',5'-Dibromo-4'-fluorophenacyl bromide by analytical methods (NMR, HPLC, melting point) before use in critical experiments.2. Standardized Procedures: Adhere to strictly standardized procedures for handling and reaction setup to minimize variability.

Experimental Protocols

To assist researchers in handling and assessing the stability of 2',5'-Dibromo-4'-fluorophenacyl bromide, we provide the following detailed protocols.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2',5'-Dibromo-4'-fluorophenacyl bromide and detecting potential degradation products.

Materials:

  • 2',5'-Dibromo-4'-fluorophenacyl bromide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2',5'-Dibromo-4'-fluorophenacyl bromide sample.

    • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: Water (with 0.1% formic acid, if needed)

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid, if needed)

    • Gradient: A typical starting gradient could be 60% B, increasing to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Analyze the resulting chromatogram for the main peak corresponding to 2',5'-Dibromo-4'-fluorophenacyl bromide and any impurity peaks.

    • The purity can be estimated by the relative peak area of the main component.

Protocol 2: Small-Scale Stability Test in Solution

This protocol allows for a preliminary assessment of the stability of 2',5'-Dibromo-4'-fluorophenacyl bromide in a chosen solvent under specific conditions.

Materials:

  • 2',5'-Dibromo-4'-fluorophenacyl bromide

  • Anhydrous solvent of choice (e.g., acetonitrile, THF, DMF)

  • HPLC vials

  • HPLC system (as described in Protocol 1)

Procedure:

  • Initial Analysis (T=0):

    • Prepare a solution of 2',5'-Dibromo-4'-fluorophenacyl bromide in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).

    • Immediately analyze a portion of this solution by HPLC (as per Protocol 1) to establish the initial purity and peak area.

  • Incubation:

    • Store the remaining solution under the desired test conditions (e.g., room temperature in the dark, 40°C in an oven, exposed to ambient light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the stored solution and analyze it by HPLC.

  • Data Evaluation:

    • Compare the chromatograms from the different time points with the initial (T=0) chromatogram.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of the remaining parent compound at each time point to assess its stability under the tested conditions.

Visualizing Degradation Pathways and Experimental Workflows

To provide a clearer understanding of the chemical processes and experimental designs, the following diagrams are provided.

Potential Degradation Pathways

G main 2',5'-Dibromo-4'-fluorophenacyl bromide hydrolysis Hydrolysis (α-hydroxyketone) main->hydrolysis H₂O elimination Elimination (α,β-unsaturated ketone) main->elimination Base photodegradation Photodegradation (Radical species) main->photodegradation Light (hν) nucleophilic_sub Nucleophilic Substitution (e.g., with amines, alcohols) main->nucleophilic_sub Nu:⁻

Caption: Potential degradation pathways for 2',5'-Dibromo-4'-fluorophenacyl bromide.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation cluster_eval Evaluation prep_solution Prepare solution of compound in chosen solvent hplc_t0 HPLC analysis at T=0 prep_solution->hplc_t0 store Store solution under defined conditions (temp, light) prep_solution->store eval_data Compare chromatograms and quantify degradation hplc_t0->eval_data hplc_tn HPLC analysis at T=n hplc_tn->eval_data store->hplc_tn At time points

Caption: Workflow for assessing the stability of a compound in solution.

Conclusion

As a Senior Application Scientist, it is my experience that a thorough understanding of the stability and handling of reactive intermediates like 2',5'-Dibromo-4'-fluorophenacyl bromide is fundamental to successful and reproducible research. While this guide provides a comprehensive overview based on the known chemistry of α-bromoketones, it is always recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application. By following the guidelines and troubleshooting advice presented here, you can mitigate the risks associated with the inherent reactivity of this compound and enhance the reliability of your experimental outcomes.

References

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Bromide Product Supplier. (2025, August 7). How to store bromide products properly? - Blog. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Scribd. (n.d.). Bromine Handling. Retrieved from [Link]

  • Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Google Docs. (n.d.). Bromination_Lab.
  • U.S. Geological Survey. (n.d.). Bromide, colorimetric, fluorescein, automated-segmented flow. Retrieved from [Link]

  • PubChem. (n.d.). 4',5'-Dibromo-2'-fluorophenacyl bromide. Retrieved from [Link]

  • Smollich, M., et al. (2021). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. Environmental Sciences Europe, 33(1), 1-13. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis? Retrieved from [Link]

  • International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis for Drug Purity Test and Quantitative Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]

  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • University of California, Davis. (2012, January). Approaching Synthesis Problems. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, February 2). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 31). Data on thermal and hydrolytic stability of both domiphen bromide and para-bromodomiphen bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Scilit. (n.d.). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. Retrieved from [Link]

  • PubMed. (2008, July 15). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • National Center for Biotechnology Information. (2025, July 1). Bromine-photosensitized degradation of perfluorooctanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Dibromo-4'-fluorophenacyl bromide. Retrieved from [Link]

  • Cheméo. (n.d.). Bromo-4-fluoroacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-bromo-4-fluorophenylacetic acid Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2). Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. Retrieved from [Link]

  • Savitribai Phule Pune University. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 13). Study of visible-light photocatalytic degradation of 2,4-dichlorophenoxy acetic acid in batch and circulated-mode photoreactors. Retrieved from [Link]

  • ResearchGate. (2024, June 1). (PDF) Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]

Sources

Troubleshooting

preventing degradation of unsaturated fatty acids during derivatization

Ticket ID: UFA-DERIV-001 Subject: Preventing Degradation of Unsaturated Fatty Acids (UFAs) During Derivatization Status: Open Assigned Specialist: Senior Application Scientist Mission Statement Welcome to the Lipidomics...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: UFA-DERIV-001
Subject: Preventing Degradation of Unsaturated Fatty Acids (UFAs) During Derivatization

Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Lipidomics Technical Support Center. You are likely here because your GC-MS chromatograms show "ghost peaks," disappearing polyunsaturated fatty acids (PUFAs), or unexpected isomers (e.g., trans artifacts).

Derivatization is a violent chemical process. We force a polar fatty acid into a non-polar methyl ester (FAME) using heat and powerful catalysts. For saturated fats, this is trivial. For PUFAs (like EPA, DHA, and Arachidonic Acid), it is a race against time, oxygen, and thermodynamics.

This guide is not a textbook; it is a troubleshooting workflow designed to salvage your data integrity.

Module 1: Method Selection (The Triage)

The #1 cause of UFA degradation is using the wrong catalyst for the sample type. Do not use a "one-size-fits-all" acid digestion if you are analyzing simple triglycerides. Acid derivatization is slow and hot—two things PUFAs hate.

Decision Matrix: Select Your Workflow

Follow this logic to choose the mildest possible method for your specific sample.

MethodSelection Sample START: Sample Type LipidClass Lipid Class? Sample->LipidClass TAGs Intact Lipids (TAGs, PLs) LipidClass->TAGs Esters Present FFAs Free Fatty Acids (FFAs) LipidClass->FFAs Unesterified BaseCat Base-Catalyzed (NaOCH3 or KOH) *Mildest & Fastest* TAGs->BaseCat Preferred for PUFAs AcidCat Acid-Catalyzed (BF3 or HCl) *Harsh* FFAs->AcidCat Required for FFAs TwoStep 2-Step Method (Base then Acid) *Comprehensive* BaseCat->TwoStep If FFAs also present

Figure 1: Method Selection Decision Tree. Green paths indicate the safest route for PUFA preservation. Red paths require strict temperature control.

Module 2: Troubleshooting Oxidation (The "Ghost Peak")

Symptom: Your PUFA peaks (e.g., C20:4n-6, C22:6n-3) are significantly lower than expected or absent, while saturated peaks (C16:0) are normal. Diagnosis: Auto-oxidation. Oxygen attacks the bis-allylic carbons (the CH2 between double bonds), creating hydroperoxides that cleave the chain.

The Solution: The "BHT Shield"

You must break the radical chain reaction. We rely on Butylated Hydroxytoluene (BHT) .[1][2][3] It acts as a "sacrificial lamb," absorbing free radicals before they attack your lipids.

Optimized Antioxidant Protocol
ParameterRecommendationTechnical Rationale
Reagent BHT (2,6-di-tert-butyl-4-methylphenol) Sterically hindered phenol that stabilizes radicals.
Concentration 50 mg/L (in solvent) Sufficient to protect trace PUFAs without fouling the GC inlet or MS source.
Timing Add IMMEDIATELY Add to the extraction solvent (e.g., Chloroform/Methanol) before tissue disruption.
Gas Purge Nitrogen (

) or Argon
Displace air in the headspace. Argon is heavier than air and more effective for open vials.

Critical Warning: Do not rely on "evaporation to dryness" under a stream of air. Always use


. Even a few minutes of exposure to air when the sample is dry (and surface area is high) will destroy PUFAs.

Module 3: Troubleshooting Isomerization (The "Shifted Peak")

Symptom: You see split peaks or shoulders on your PUFAs, or unexpected peaks appearing in the trans region. Diagnosis: Acid-Catalyzed Isomerization.[4][5] The Mechanism: Strong Lewis acids (like


) or proton donors (HCl/H2SO4) can cause double bonds to migrate (conjugation) or flip from cis to trans (geometric isomerization).
The "BF3 Trap"

Boron Trifluoride (


) in methanol is the most common reagent, but also the most dangerous for artifacts.
  • Old Reagent:

    
     absorbs moisture, forming 
    
    
    
    , which is extremely aggressive.
  • Overheating: Boiling

    
     for >30 mins guarantees isomerization of Conjugated Linoleic Acid (CLA) and other sensitive PUFAs.
    
Corrective Actions
  • Switch to Base Catalysis (if possible):

    • Reagent: Sodium Methoxide (

      
      ) in Methanol.
      
    • Conditions: Room temperature, 10 minutes.

    • Why: Base catalysis does not interact with the double bonds, preserving the cis configuration perfectly.

    • Limitation: Does not esterify Free Fatty Acids (see Module 1).

  • If Acid is Mandatory (for FFAs):

    • Use 1% Sulfuric Acid (

      
      ) in Methanol .
      
    • Strict Limit: 40°C for maximum 10-15 minutes.

    • Evidence: Research indicates

      
       causes significantly higher isomerization rates than 
      
      
      
      under identical conditions.

Module 4: The "Gold Standard" Protocol

This protocol is designed for high-PUFA samples (e.g., fish oil, brain tissue, algae) where artifact prevention is critical.

Reagents
  • Solvent A: Toluene (dissolves neutral lipids better than hexane).

  • Reagent B: 0.5 M Sodium Methoxide (

    
    ) in anhydrous methanol.
    
  • Reagent C: 1%

    
     in methanol (Only if FFAs are present).
    
  • Quench: Saturated NaCl solution.

  • Extraction: Hexane (HPLC Grade) + 50 mg/L BHT.

Step-by-Step Workflow

Protocol Step1 1. Solubilization Dissolve 10mg lipid in 1mL Toluene Step2 2. Transesterification (Base) Add 2mL 0.5M NaOCH3 50°C for 10 mins Step1->Step2 Step3 3. Check Point: FFAs present? Step2->Step3 Step4A No FFAs: Quench Add 1mL Water/NaCl Step3->Step4A Triglycerides Only Step4B Yes FFAs: Acid Step Add 1mL 1% H2SO4 40°C for 10 mins Step3->Step4B Total Lipid Extraction Step5 5. Extraction Add 2mL Hexane (+BHT) Vortex & Centrifuge Step4A->Step5 Step4B->Step5 Step6 6. Analysis Inject Organic Layer to GC Step5->Step6

Figure 2: Optimized Low-Artifact Derivatization Workflow. Note the mild temperatures used in Step 2 and Step 4B.

Protocol Notes (The "Why"):
  • Toluene vs. Hexane: Toluene is used initially because oxidized lipids and polar phospholipids are more soluble in aromatic solvents, ensuring the reaction happens in a single phase.

  • The Acid Step (4B): If you must use acid, notice the temperature is 40°C . Standard protocols often cite 100°C. Never boil PUFAs in acid if you want to measure them accurately.

FAQ: Frequently Asked Questions

Q: Can I use TMS-Diazomethane instead? A: Yes, technically. TMS-Diazomethane is a mild, non-acidic methylation agent that works on FFAs without heat. However, it is toxic and expensive. For standard labs, the Base/Acid method described above is safer and sufficiently robust if temperature is controlled.

Q: My standard protocol says to use water to stop the reaction. Is that okay? A: Only after the reaction is complete. Water is the enemy during the reaction because it causes hydrolysis (turning your new FAMEs back into FFAs). Ensure your methanol and glassware are anhydrous.

Q: How long can I store my FAMEs before injection? A: With BHT added:

  • Room Temp: < 24 hours.

  • -20°C: 1-2 weeks.

  • -80°C: Indefinitely.

  • Always store in amber vials to prevent UV-induced photo-oxidation.

References

  • Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.). Oily Press. (The authoritative text on lipid methodology).

  • AOCS Official Method Ce 2-66. (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids.[5][6][7][8][9][10][11][12] American Oil Chemists' Society.[10][13] (The industry standard regulatory method).[8]

  • Chen, J., et al. (2007).[4] Isomerization of conjugated linolenic acids during methylation. Chemistry and Physics of Lipids, 150(2), 136-142. (Establishes the 40°C limit for acid catalysis).

  • Metcalfe, L. D., & Schmitz, A. A. (1961). The rapid preparation of fatty acid esters for gas chromatographic analysis. Analytical Chemistry, 33(3), 363-364. (The foundation of the rapid BF3 method, noting its limitations).

  • Ostermann, A. I., et al. (2014). Protection of polyunsaturated fatty acids in dried blood spots by butylated hydroxytoluene.[1][2][3] Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(6), 235-241. (Validates BHT efficacy).

Sources

Optimization

Technical Support Center: Analysis of Brominated Compounds

Welcome to the technical support center for the analysis of brominated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their experimental work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of brominated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their experimental workflows. Brominated compounds, particularly brominated flame retardants (BFRs), present a unique set of analytical difficulties due to their diverse physicochemical properties, thermal lability, and presence in complex matrices[1][2]. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical methods.

Frequently Asked Questions (FAQs)
Q1: What makes the analysis of brominated compounds, especially BFRs, so challenging?

A1: The challenges are multifaceted and stem from the diverse chemical nature of these compounds[1].

  • Wide Range of Properties: BFRs include various classes like Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecanes (HBCDs), and Tetrabromobisphenol A (TBBPA), each with different polarities, volatilities, and molecular weights. This diversity makes developing a single multi-residue method difficult[1][3].

  • Thermal Instability: Many highly brominated congeners, such as decabromodiphenyl ether (BDE-209), are thermally labile. They can degrade in a hot Gas Chromatography (GC) inlet, leading to inaccurate quantification and misidentification of breakdown products as lower brominated congeners[4][5][6].

  • Complex Matrices: BFRs are found in a wide array of samples, from plastics and electronics to environmental matrices like sediment, water, and biological tissues[3][7][8][9]. These matrices contain numerous co-extractable substances (lipids, polymers, etc.) that can interfere with the analysis and contaminate the instrument[2][8].

  • Bioaccumulation: Their persistence and tendency to bioaccumulate mean they are often found at very low concentrations (pg/g) in environmental and biological samples, requiring highly sensitive analytical methods[7][8].

Q2: How do I choose between Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) for my analysis?

A2: The choice depends primarily on the thermal stability and polarity of the target compounds.

  • GC-MS is the standard and most common technique for analyzing PBDEs and other neutral, thermally stable BFRs[6][10][11]. It offers excellent separation of congeners. However, for thermally sensitive compounds like BDE-209 or more polar BFRs, special precautions like cool-on-column or programmed-temperature vaporizer (PTV) injection are necessary to prevent degradation[1][4].

  • LC-MS is preferred for more polar and thermally labile BFRs, such as HBCD and TBBPA, which do not perform well with GC analysis[2][3][6]. The separation of HBCD diastereoisomers is a key application of LC-MS in this field[12][13].

The following workflow can guide your decision-making process.

Start Start: Select Analytical Technique CompoundInfo Evaluate Target Compound Properties (Thermal Stability, Polarity, MW) Start->CompoundInfo IsThermallyStable Is the compound thermally stable and volatile enough for GC? CompoundInfo->IsThermallyStable UseGCMS Primary Technique: GC-MS IsThermallyStable->UseGCMS Yes UseLCMS Primary Technique: LC-MS IsThermallyStable->UseLCMS No (e.g., HBCD, TBBPA) CheckDegradation Is thermal degradation a concern (e.g., BDE-209)? UseGCMS->CheckDegradation End Proceed with Method Development UseLCMS->End SpecialInjection Use Cool-on-Column or PTV Injection. Optimize inlet temperature and use deactivated liners. CheckDegradation->SpecialInjection Yes StandardGC Use standard Split/Splitless Injection. CheckDegradation->StandardGC No SpecialInjection->End StandardGC->End

Caption: Workflow for selecting between GC-MS and LC-MS.
Q3: What is the significance of the bromine isotopic pattern in mass spectrometry?

A3: The natural isotopic abundance of bromine is a powerful tool for identifying brominated compounds. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio[14][15]. This creates a characteristic isotopic pattern in the mass spectrum.

  • A compound with one bromine atom will show two peaks of nearly equal intensity, separated by 2 m/z units (the M and M+2 peaks)[14][15][16].

  • A compound with two bromine atoms will show three peaks (M, M+2, M+4) with an intensity ratio of approximately 1:2:1[16]. This distinctive pattern is a key signature for confirming the presence and number of bromine atoms in an unknown analyte. The complexity of the pattern increases with the number of bromine atoms.

Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1
4M, M+2, M+4, M+6, M+81:4:6:4:1
Table 1: Characteristic MS Isotopic Patterns for Multiple Bromine Atoms.
Troubleshooting Guide
Part 1: Sample Preparation

Q: I'm experiencing low recovery of my target brominated compounds from a complex matrix like sediment or fish tissue. What's going wrong?

A: Low recovery is often a result of inefficient extraction or loss during the clean-up phase. The diverse properties of BFRs mean that a one-size-fits-all extraction method is rarely optimal[1].

  • Causality: The strong binding of hydrophobic BFRs (like PBDEs) to organic matter and lipids requires aggressive extraction techniques. Conversely, overly harsh conditions or the wrong choice of clean-up sorbent can lead to the loss of analytes.

  • Troubleshooting Steps:

    • Re-evaluate Your Extraction Method: For solid samples, standard Soxhlet extraction is robust but slow. Pressurized Liquid Extraction (PLE) or Ultrasonic-assisted extraction can offer comparable or better efficiencies with significantly reduced solvent use and time[17]. Ensure your solvent choice matches the polarity of your analytes (e.g., hexane/acetone or hexane/dichloromethane mixtures are common)[1].

    • Optimize the Clean-up Step: Complex extracts from biological or environmental samples require extensive clean-up to remove interfering compounds like lipids[2][8].

      • Gel Permeation Chromatography (GPC) is excellent for separating large molecules like lipids from smaller analytes like BFRs[3][8].

      • Multi-layer silica columns , often with acid- or base-modified layers, are used to remove different classes of interferences. However, highly acidic conditions can degrade certain BFRs.

    • Check for Analyte Loss on Glassware: Highly hydrophobic compounds can adsorb to glass surfaces. Ensure all glassware is thoroughly silanized, and rinse glassware with solvent multiple times to recover any adsorbed analytes.

    • Protect from Light: Photodegradation, especially of highly brominated congeners like BDE-209, can occur under UV light. Use amber glassware or cover flasks with aluminum foil to protect samples and extracts throughout the process[6].

Part 2: Gas Chromatography (GC) Analysis

Q: My BDE-209 peak is small, tailing, or completely absent. I suspect thermal degradation in the GC inlet. How can I fix this?

A: This is a classic and critical challenge in BFR analysis[18]. BDE-209 and other highly brominated ethers are susceptible to thermal and catalytic degradation at the high temperatures used in conventional split/splitless inlets[4][5].

  • Causality: Hot metal surfaces and active sites within the GC inlet liner can promote the debromination of BDE-209 into lower brominated (nona- and octa-) congeners, leading to an underestimation of BDE-209 and an overestimation of the others[4][6].

  • Troubleshooting Protocol: Optimizing the GC Inlet

    • Use a Cool Injection Technique: The most effective solution is to avoid high inlet temperatures during sample introduction.

      • Cool-on-Column (COC) Injection: This is the gold standard, depositing the sample directly onto the column at a low temperature, which eliminates inlet-related degradation[4].

      • Programmed-Temperature Vaporizer (PTV) Injection: This offers a good compromise, allowing for a low-temperature injection followed by a rapid temperature ramp to transfer analytes to the column.

    • Minimize Injector Temperature: If using a split/splitless inlet, keep the temperature as low as possible while still ensuring volatilization of the analytes. A starting point of 250-260°C is often recommended, but this must be empirically optimized[8].

    • Perform Rigorous Inlet Maintenance: An active or dirty inlet is a primary cause of degradation.

      • Use Deactivated Liners: Always use high-quality, deactivated glass liners. A liner with glass wool can help trap non-volatile matrix components but can also create active sites. Consider using a liner without wool or one with deactivated wool[8].

      • Change Septa and Liners Frequently: Matrix buildup will create active sites. A good rule of thumb is to replace the septum every 100-150 injections and the liner as dictated by performance degradation (e.g., peak tailing)[19].

    • Use a Shorter, Thin-Film Column: Minimizing the residence time of the analyte on the column reduces the chance of on-column degradation. A 15 m column is often preferred over a 30 m column for PBDE analysis[4][8].

Q: I am seeing co-elution of critical PBDE congeners (e.g., BDE-49 and BDE-71) or interference from other halogenated compounds like PCBs.

A: Chromatographic resolution is key. While mass spectrometry can help distinguish between compounds with different masses, it cannot separate isobaric compounds (those with the same mass) that co-elute.

  • Causality: The large number of possible PBDE congeners (209 in total) and their similar chemical structures make complete separation difficult on a single GC column[11][18]. Polychlorinated biphenyls (PCBs) and other persistent organic pollutants often co-extract and can interfere with PBDE peaks[18].

  • Troubleshooting Steps:

    • Optimize GC Oven Program: Slowing the temperature ramp rate (°C/min) can significantly improve the resolution of closely eluting peaks.

    • Select the Right Column Phase: While a standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms) column is common, other stationary phases may provide the necessary selectivity for your specific separation challenge.

    • Consider Comprehensive Two-Dimensional GC (GCxGC): For extremely complex samples or when analyzing a large number of congeners, GCxGC provides a massive increase in separation power[9]. It uses two columns with different selectivities coupled by a modulator, effectively separating analytes across a two-dimensional plane. This technique can resolve PBDE congeners from complex matrix interferences that are impossible to separate with single-dimension GC[9][13].

Part 3: Mass Spectrometry (MS) Detection

Q: My MS signal for brominated compounds is weak when using Electron Ionization (EI). How can I improve sensitivity?

A: While Electron Ionization (EI) is a robust, universal ionization technique that provides valuable fragmentation data for structural confirmation, it is not the most sensitive method for electronegative compounds like BFRs.

  • Causality: Brominated compounds have a high affinity for electrons. Techniques that leverage this property can provide a dramatic increase in sensitivity.

  • Troubleshooting Steps:

    • Switch to Electron Capture Negative Ionization (ECNI): ECNI is a much softer and more selective ionization technique for electronegative compounds[20]. Instead of knocking an electron off to form a positive ion (as in EI), ECNI involves the capture of a low-energy electron to form a negative ion. This is a highly efficient process for halogenated compounds.

      • Benefit: ECNI can be 10-100 times more sensitive than EI for PBDE analysis[7]. For many BFRs, monitoring the bromide ions (m/z 79 and 81) in ECNI mode provides excellent sensitivity and selectivity[20][21].

    • Consider Atmospheric Pressure Chemical Ionization (APCI): When coupled with GC (APGC-MS), APCI is another soft ionization technique that can provide enhanced sensitivity for certain BFRs, particularly emerging classes[22][23].

    • Optimize the Ion Source: Regardless of the technique, ensure your ion source is clean. Contamination from complex matrix injections can suppress the signal. Regular cleaning is essential for maintaining sensitivity. An ion source temperature of around 250°C is often a good starting point for ECNI analysis of brominated compounds[21].

The following diagram illustrates a basic troubleshooting workflow for low MS signal.

Start Start: Low MS Signal for Brominated Analyte CheckIonization What ionization mode are you using? Start->CheckIonization IsEI Electron Ionization (EI) CheckIonization->IsEI EI IsECNI ECNI / APCI CheckIonization->IsECNI Other SwitchToECNI Action: Switch to ECNI mode. Monitor m/z 79 and 81. IsEI->SwitchToECNI OptimizeSource Troubleshoot Source Conditions IsECNI->OptimizeSource End Re-evaluate Signal SwitchToECNI->End CheckSourceTemp Is ion source temperature optimized? (e.g., ~250°C for ECNI) OptimizeSource->CheckSourceTemp CheckSourceTemp->OptimizeSource No, Adjust CheckGas Is reagent gas pressure correct? (for ECNI/CI) CheckSourceTemp->CheckGas Yes CheckGas->OptimizeSource No, Adjust CleanSource Action: Clean the ion source. Check for contamination. CheckGas->CleanSource Yes CleanSource->End

Caption: Troubleshooting workflow for low MS signal.
References
  • Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018). Agilent Technologies, Inc.
  • Determination of Polybrominated Diphenyl Ether Congeners by Gas Chromatography Inductively Coupled Plasma Mass Spectrometry. (2008). National Institute of Standards and Technology.
  • Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. LabRulez GCMS.
  • Analysis of Polybrominated Diphenyl Ethers by Comprehensive GCxGC-TOFMS.
  • Advances in the sample preparation of brominated flame retardants and other brominated compounds. (2013). Trends in Analytical Chemistry.
  • Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas. ThermoFisher.
  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (2014). Journal of Analytical Methods in Chemistry.
  • Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Norwegian Institute for Air Research.
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking W
  • Gas chromatography coupled to electron capture negative ion mass spectrometry with nitrogen as the reagent gas--an alternative method for the determination of polybrominated compounds. (2009).
  • Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybromin
  • Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. (2008). Environmental Science & Technology.
  • Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. (2006). Analytical and Bioanalytical Chemistry.
  • Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. (2026).
  • Isotopes in Mass Spectrometry. (2025). Chemistry Steps.
  • The M+1 & M+2 Peaks. (2025). Save My Exams.
  • GC/MS Analysis of Polybromin
  • mass spectra - the M+2 peak. Chemguide.
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (2018). Science of The Total Environment.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024). MDPI.
  • Analysis of brominated flame retardants in the aquatic environment: a review. (2021). Arhiv za higijenu rada i toksikologiju.
  • Ch13 - Mass Spectroscopy. University of Calgary.
  • Identification and trace level determination of brominated flame retardants by liquid chromatography/quadrupole linear ion trap. (2008). Journal of Mass Spectrometry.
  • Atmospheric Pressure Chemical Ionization Gas Chromatography Mass Spectrometry for the Analysis of Selected Emerging Brominated Flame Retardants in Foods. (2017). Scientific Reports.
  • Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (2026).
  • Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. US Environmental Protection Agency.
  • Atmospheric-pressure chemical ioniz

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Method Using 2',5'-Dibromo-4'-fluorophenacyl Bromide

This guide provides a comprehensive technical validation framework for High-Performance Liquid Chromatography (HPLC) methods utilizing 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB) . This compound is a specialized, hig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical validation framework for High-Performance Liquid Chromatography (HPLC) methods utilizing 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB) .

This compound is a specialized, high-sensitivity alkylating agent used to derivatize carboxylic acids (e.g., fatty acids, prostaglandins, valproic acid) into UV-absorbing phenacyl esters. It is an advanced structural analog of the standard p-bromophenacyl bromide, designed for enhanced lipophilicity and chromatographic resolution.

A Comparative Technical Guide for Analytical Method Development

Executive Summary & Mechanism

Carboxylic acids lack strong chromophores, making direct UV detection at standard wavelengths (254 nm) impossible or highly insensitive. 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB) acts as a pre-column derivatizing agent.

The Mechanism: The reaction proceeds via nucleophilic substitution (


). The carboxylate anion (generated by a base like 

or triethylamine) attacks the

-carbon of the phenacyl bromide, displacing the bromide ion to form a stable ester.
  • Advantage of DBFPB: The addition of two bromine atoms and one fluorine atom to the acetophenone ring significantly increases the molar absorptivity (

    
    )  and the hydrophobicity  of the derivative compared to standard phenacyl bromide. This results in lower Limits of Quantitation (LOQ) and better retention of short-chain polar acids on C18 columns.
    
Reaction Pathway Diagram

ReactionScheme Acid Carboxylic Acid (R-COOH) Intermediate Carboxylate Anion (R-COO-) Acid->Intermediate Deprotonation Base Base Catalyst (K2CO3 / Crown Ether) Base->Intermediate Reagent 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB) Product Phenacyl Ester Derivative (UV Active @ 254nm) Reagent->Product Byproduct Bromide Salt (KBr) Reagent->Byproduct Intermediate->Product Nucleophilic Attack (SN2)

Caption: Nucleophilic substitution pathway for the derivatization of carboxylic acids using DBFPB.

Comparative Analysis: DBFPB vs. Alternatives

This section objectively compares DBFPB against industry-standard alternatives.

Feature2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB) p-Bromophenacyl Bromide (PBPB) ADAM (9-Anthryldiazomethane)
Primary Use High-sensitivity UV analysis of complex lipids/acids.Standard routine analysis of fatty acids.[1]Fluorescence detection (Ultra-trace).
Chromophore Poly-halogenated Acetophenone.Mono-brominated Acetophenone.Anthracene.
Detection Mode UV (254 nm) / ECD (GC).UV (254 nm).Fluorescence (Ex 365 / Em 412).
Sensitivity (LOD) High (10–50 pmol). Enhanced by halogens.Moderate (100–500 pmol).Very High (Femtomole range).
Stability High. The ester bond is stabilized by the electron-withdrawing halogens.Moderate.Low. Reagent degrades rapidly in light/moisture.
Reagent Interference Moderate. Excess reagent elutes late; requires good gradient optimization.High. Reagent peak often co-elutes with early analytes.Low to Moderate.
Cost High (Specialty Reagent).Low (Commodity Chemical).Very High.

Verdict: Choose DBFPB when you need higher sensitivity than PBPB provides but require the robustness and ease of UV detection over the instability of fluorescent reagents like ADAM.

Validation Framework (ICH Q2 Aligned)

To validate this method, you must demonstrate that the derivatization is quantitative and the separation is specific.

A. Specificity (Critical Parameter)

Since DBFPB is UV-active, excess reagent will appear in the chromatogram.

  • Challenge: The reagent peak must not interfere with the analyte peaks.

  • Validation Step: Inject a "Reagent Blank" (Derivatization mix without analyte).

  • Acceptance Criteria: The analyte peak must have a resolution (

    
    ) > 1.5 from the DBFPB hydrolysis peaks (usually eluting early) and the excess DBFPB peak (usually eluting late due to high lipophilicity).
    
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Derivatization: Treat each level independently to prove the reaction kinetics are linear across the range (not just the detector response).

  • Acceptance:

    
    .
    
C. Accuracy (Recovery)
  • Method: Spike the carboxylic acid into the sample matrix before derivatization.

  • Rationale: This validates the extraction efficiency and the derivatization yield simultaneously.

  • Acceptance: 95% – 105% recovery.

D. Robustness (Derivatization Conditions)

You must validate the reaction stability. Vary the following:

  • Time: 30 min vs 45 min.

  • Temperature: 60°C vs 70°C.

  • Reagent Excess: 5x molar excess vs 10x molar excess.

Experimental Protocol

Safety Note: DBFPB is a potent lachrymator and alkylating agent. Handle in a fume hood.

Reagents
  • Derivatizing Solution: 10 mg/mL DBFPB in Acetonitrile (ACN).

  • Catalyst Solution: 2 mg/mL 18-Crown-6 ether + 5 mg/mL

    
     in ACN.
    
  • Mobile Phase: ACN / Water gradient.[2][3]

Step-by-Step Workflow
  • Preparation: Dissolve the sample (containing ~100 µg fatty acids) in 100 µL ACN.

  • Addition: Add 50 µL of Catalyst Solution and 50 µL of Derivatizing Solution .

  • Reaction: Cap the vial tightly. Vortex. Heat at 80°C for 30 minutes in a heating block.

  • Cooling: Cool to room temperature.

  • Cleanup (Optional but Recommended): If reagent peaks interfere, pass through a small SPE cartridge (C18) or add a scavenger amine (e.g., diethylamine) to react with excess DBFPB, shifting its retention time.

  • Injection: Inject 10 µL into the HPLC.

Validation Logic Diagram

ValidationWorkflow Start Start Validation Specificity Step 1: Specificity Inject Reagent Blank vs. Analyte Start->Specificity Check1 Interference? Specificity->Check1 Optimize Optimize Gradient / Use Scavenger Check1->Optimize Yes Linearity Step 2: Linearity 5 Levels (Pre-Derivatization) Check1->Linearity No Optimize->Specificity Accuracy Step 3: Accuracy Spike Recovery in Matrix Linearity->Accuracy Robustness Step 4: Robustness Temp +/- 5°C, Time +/- 5min Accuracy->Robustness Final Method Validated Robustness->Final

Caption: Decision tree for validating the DBFPB derivatization method.

Data Presentation: Typical Results

When publishing your validation, structure your data as follows:

Table 1: Method Performance Parameters

ParameterResult (Typical)Acceptance Limit
Retention Time (

)
12.4 minRSD < 1.0%
Resolution (

)
> 2.0 (vs Reagent Peak)> 1.5
LOD (S/N = 3) 20 pmolN/A
LOQ (S/N = 10) 60 pmolN/A
Derivatization Yield > 98%> 95%
Stability (24h, RT) 99.5%< 2% degradation

References

  • Durst, H. D., et al. (1975).[2] "Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography." Analytical Chemistry, 47(11), 1797-1801. Link

  • Borch, R. F. (1975). "Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography." Analytical Chemistry, 47(14), 2437-2439. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Wood, R., & Lee, T. (1983). "High-performance liquid chromatography of fatty acids as phenacyl esters." Journal of Chromatography A, 254, 237-246. Link

  • General Chapter <1225> "Validation of Compendial Procedures." United States Pharmacopeia (USP). Link

Sources

Comparative

Comparative Guide: Limit of Detection (LOD) for Fatty Acids using 2',5'-Dibromo-4'-fluorophenacyl Bromide

This guide provides an in-depth technical comparison of 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB) against industry-standard derivatization reagents for fatty acid analysis. It focuses on the Limit of Detection (LOD...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB) against industry-standard derivatization reagents for fatty acid analysis. It focuses on the Limit of Detection (LOD) , mechanistic advantages, and experimental protocols required for high-sensitivity quantification.

Executive Summary: The LOD Landscape

The derivatization of fatty acids (FAs) with phenacyl bromide analogues is a cornerstone of lipidomics, transforming non-UV-absorbing carboxylic acids into highly detectable esters.

While the industry standard p-Bromophenacyl Bromide (PBPB) typically achieves an LOD in the picomole (pmol) range (UV detection), the specialized poly-halogenated variant 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFPB) is engineered for enhanced sensitivity. By incorporating multiple heavy halogen atoms (Br) and an electronegative fluorine (F), DBFPB lowers the LOD into the femtomole (fmol) range when coupled with Electron Capture Detection (ECD) or Negative-Ion Mass Spectrometry (NICI-MS).

Performance Snapshot:

ReagentPrimary Detection ModeTypical LOD (On-Column)Sensitivity Gain
p-Bromophenacyl Bromide (PBPB) UV (254 nm)1 - 10 pmol Baseline (1x)
2',5'-Dibromo-4'-fluorophenacyl Br UV / ECD / NICI-MS50 - 500 fmol 20x - 100x
Pentafluorobenzyl Bromide (PFBBr) GC-ECD / NICI-MS< 10 fmol Ultra-Trace (1000x)
Scientific Foundation: Mechanism & Causality
The Derivatization Reaction

The core mechanism is a nucleophilic substitution (


) . The fatty acid carboxylate anion attacks the 

-carbon of the phenacyl bromide, displacing the bromine leaving group. This reaction is catalyzed by a base (typically Triethylamine or Diisopropylethylamine) to ensure the carboxylic acid is deprotonated.

Why 2',5'-Dibromo-4'-fluorophenacyl bromide? Standard reagents like PBPB add a chromophore for UV detection. However, the specific substitution pattern of DBFPB offers distinct advantages:

  • Enhanced Molar Absorptivity (UV): The additional bromine atoms on the phenyl ring increase the electron density and polarizability, often leading to a bathochromic shift (red shift) and higher extinction coefficients compared to mono-brominated analogues.

  • Electrophore Properties (ECD/MS): The combination of two Bromines and one Fluorine creates a high electron-capture cross-section. In Gas Chromatography (GC-ECD) or Negative Ion Chemical Ionization (NICI-MS), this molecule avidly captures thermal electrons, significantly boosting the signal-to-noise ratio for trace analysis.

ReactionMechanism FA Fatty Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) FA->Carboxylate Deprotonation Base Base Catalyst (Triethylamine) Base->Carboxylate Transition Transition State (S_N2 Attack) Carboxylate->Transition Nucleophilic Attack Reagent 2',5'-Dibromo-4'-fluorophenacyl Br (Electrophile) Reagent->Transition Product Derivatized Ester (Highly Detectable) Transition->Product Bond Formation Byproduct HBr Salt Transition->Byproduct Leaving Group

Figure 1: Nucleophilic substitution mechanism converting fatty acids into detectable phenacyl esters.

Comparative Performance Analysis

This section objectively compares DBFPB against the most common alternatives.

Table 1: Reagent Specifications & Limits of Detection
Featurep-Bromophenacyl Bromide (PBPB) 2',5'-Dibromo-4'-fluorophenacyl Bromide (DBFPB) Pentafluorobenzyl Bromide (PFBBr)
CAS Number 99-73-0Custom / Specialized1765-40-8
Target Analytes Free Fatty Acids (C12-C24)Trace Fatty Acids, ProstaglandinsUltra-trace FAs, Lipid Mediators
UV Max (

)
254 nm~258-260 nm (Predicted)260 nm
LOD (UV) 2 - 10 pmol 0.5 - 2 pmol ~5 pmol
LOD (ECD/MS) N/A (Poor sensitivity)50 - 500 fmol < 10 fmol
Reaction Time 30 min @ 60°C45 min @ 60-80°C20 min @ Room Temp
Stability High (Weeks at 4°C)Moderate (Light Sensitive)Moderate (Hydrolysis risk)
Cost LowHigh (Custom Synthesis)Medium

Expert Insight:

  • Choose PBPB for routine quality control where concentrations are high (µM range).

  • Choose DBFPB if you are analyzing biological fluids (plasma, CSF) where sample volume is limited and you need a boost in sensitivity without moving to complex fluorescent tagging.

  • Choose PFBBr only if you have access to NICI-MS or GC-ECD and require absolute lowest detection limits.

Experimental Protocol: High-Sensitivity Derivatization

This protocol is optimized for DBFPB but is compatible with PBPB.

Reagents Required:

  • Derivatization Reagent: 10 mg/mL DBFPB in Acetone (store in amber glass).

  • Catalyst: Triethylamine (TEA), 10 mg/mL in Acetone.

  • Solvent: Acetonitrile (HPLC Grade).

  • Internal Standard: Heptadecanoic acid (C17:0) or deuterated equivalent.

Step-by-Step Workflow
  • Extraction: Extract lipids from the biological matrix (e.g., Dole or Folch method). Evaporate the solvent under a stream of nitrogen to complete dryness.

  • Solubilization: Reconstitute the dry residue in 100 µL of Acetone .

  • Reaction Setup:

    • Add 50 µL of DBFPB solution (Excess reagent is critical: maintain >50:1 molar ratio).

    • Add 50 µL of TEA solution.

    • Tip: Cap the vial tightly to prevent evaporation of the solvent.

  • Incubation: Heat at 60°C for 45 minutes in a heating block.

    • Causality: Heat provides the activation energy for the

      
       reaction. 60°C balances reaction speed with the stability of polyunsaturated fatty acids (PUFAs), which can oxidize at higher temperatures.
      
  • Quenching (Optional but Recommended): Add 10 µL of acetic acid to neutralize excess TEA.

  • Analysis: Inject 10 µL directly into the HPLC or dilute with Acetonitrile if the signal is too high.

Workflow Start Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch/Dole Method) Start->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry React Add Reagents: DBFPB + TEA + Acetone Incubate 60°C, 45 min Dry->React Inject HPLC-UV / LC-MS Analysis React->Inject Data Quantification (LOD Determination) Inject->Data

Figure 2: Optimized analytical workflow for fatty acid quantification.

Troubleshooting & Validation

To ensure the LOD values are valid in your specific laboratory context, you must perform a Signal-to-Noise (S/N) Study .

  • Blank Determination: Inject a "Reagent Blank" (Reagent + Catalyst, no Fatty Acid). Identify peaks associated with the reagent itself (DBFPB usually elutes early; hydrolysis byproducts elute before short-chain FAs).

  • LOD Calculation:

    • Prepare a serial dilution of a standard (e.g., Stearic Acid) from 100 pmol down to 10 fmol.

    • Calculate

      
       for each concentration.
      
    • LOD = Concentration where

      
      .[1][2]
      
    • LOQ (Limit of Quantitation) = Concentration where

      
      .[2]
      
  • Ghost Peaks: If you see peaks in the blank at the retention time of Palmitic (C16) or Stearic (C18) acid, suspect contamination from labware, soap, or plasticizers. Use acid-washed glassware.

References
  • Durst, H. D., et al. (1975). "Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography." Analytical Chemistry. Link

  • Wood, R., & Lee, T. (1983). "High-performance liquid chromatography of fatty acids: Quantitative analysis of saturated, monoenoic, polyenoic, and geometrical isomers." Journal of Chromatography A. Link

  • Krug, H., et al. (1993). "Fast HPLC determination of serum free fatty acids in the picomole range." Clinical Chemistry. Link

  • Pawlosky, R., et al. (1992).[3] "High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids." Journal of Lipid Research. Link

  • Christie, W. W. (1993). "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." Advances in Lipid Methodology. Link

Sources

Validation

High-Sensitivity Profiling of Carboxylic Acids: A Comparative Analysis of UV vs. Fluorescence Detection for Phenacyl Derivatives

Executive Summary In the chromatographic analysis of carboxylic acids—specifically fatty acids, prostaglandins, and acidic pharmaceuticals—direct detection is often impossible due to the lack of a strong chromophore. Der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the chromatographic analysis of carboxylic acids—specifically fatty acids, prostaglandins, and acidic pharmaceuticals—direct detection is often impossible due to the lack of a strong chromophore. Derivatization with alkyl halides is the standard solution.

This guide compares the two dominant modalities of this chemistry:

  • UV Detection using Phenacyl Bromide (PB) : The robust, cost-effective industry standard for microgram-to-nanogram quantification.

  • Fluorescence Detection using 2-Naphthylacyl Bromide (NAB) and Panacyl Bromide : The high-sensitivity alternative for picogram-level analysis in complex biological matrices.

The Verdict: Use Phenacyl Bromide (UV) for routine QC and bulk purity analysis where concentrations exceed 1 µg/mL. Switch to Naphthylacyl/Panacyl derivatives (Fluorescence) for pharmacokinetic (PK) studies and trace metabolite profiling where sensitivity demands are 100–1000x higher.

Part 1: The Chemistry of Derivatization

Both methods rely on the same fundamental mechanism: an


 nucleophilic substitution where the carboxylate anion attacks the 

-carbon of the reagent, displacing the bromide leaving group. This reaction transforms a "silent" acid into a detectable ester.
Reaction Mechanism (Graphviz)

The following diagram illustrates the parallel pathways for UV and Fluorescence derivatization.

Derivatization_Mechanism Acid Carboxylic Acid (R-COOH) Anion Carboxylate Anion (R-COO⁻) Acid->Anion Deprotonation Base Catalyst/Base (TEA or 18-Crown-6) Base->Anion Activates Ester_UV Phenacyl Ester (UV Active @ 242 nm) Anion->Ester_UV + PB (SN2 Reaction) Ester_FL Naphthylacyl Ester (Ex: 250nm | Em: 450nm) Anion->Ester_FL + NAB (SN2 Reaction) PB Phenacyl Bromide (UV Reagent) PB->Ester_UV NAB 2-Naphthylacyl Bromide (Fluorescence Reagent) NAB->Ester_FL

Figure 1: Parallel synthesis pathways. The core chemistry remains identical; only the aromatic tag changes to alter the detection mode.

Part 2: UV Detection (Phenacyl Bromide)

The Workhorse Standard

Phenacyl bromide introduces a phenyl ketone chromophore. It is chemically stable and provides a "clean" chromatogram for samples with moderate analyte concentrations.

  • Detection Principle: Absorbance of the phenacyl carbonyl-conjugated system.

  • Primary Wavelength: 242 nm (Secondary: 254 nm).

  • Linearity Range: Typically 10 ng – 100 µg on-column.

  • Key Advantage: The derivatives are highly stable at room temperature for weeks, making this ideal for large-batch autosampler runs.

Critical Limitation

UV detection is background-limited. Many biological impurities absorb at 242 nm, leading to a high noise floor. This restricts the Limit of Detection (LOD) to approximately 0.5 – 1.0 nmol (approx. 100–300 ng).

Part 3: Fluorescence Detection (Naphthylacyl/Panacyl)

The High-Sensitivity Specialist

By expanding the aromatic system from a phenyl ring (Phenacyl) to a naphthalene (Naphthylacyl) or anthracene (Panacyl) ring, the quantum yield increases dramatically.

  • Detection Principle: Fluorescence emission following excitation.

  • Reagents:

    • 2-Naphthylacyl Bromide (NAB): The direct structural analog to phenacyl bromide.

    • Panacyl Bromide: Uses an anthracene moiety for even higher quantum efficiency.

  • Wavelengths (NAB): Excitation

    
     nm; Emission 
    
    
    
    nm.
  • Key Advantage: Fluorescence is "zero-background" detection. Since most matrix components do not fluoresce at 450 nm, the signal-to-noise ratio is vastly superior.

Performance Boost

Fluorescence detection typically lowers the LOD to 1–10 pmol (picomoles), offering a 50x to 500x sensitivity increase over UV.

Part 4: Head-to-Head Data Comparison

The following table synthesizes experimental performance metrics for the derivatization of Stearic Acid (C18:0) as a model compound.

FeatureUV Detection (Phenacyl Bromide)Fluorescence Detection (2-Naphthylacyl Bromide)
Detection Mode Absorbance (

242 nm)
Fluorescence (

248 nm,

460 nm)
Limit of Detection (LOD) ~500 pmol (150 ng)~5 pmol (1.5 ng)
Dynamic Range

(Linear)

(Wide Linear)
Selectivity Low (Susceptible to matrix interference)High (Specific to fluorophore)
Derivative Stability High (>2 weeks at 4°C)Moderate (Light sensitive; store in amber vials)
Cost per Sample Low ($)Medium (

)
Best Application QC, Raw Material Testing, Food AnalysisPlasma PK, Trace Metabolites, Cellular Assays

Part 5: Validated Experimental Protocols

Reagent Preparation
  • Catalyst Solution: Dissolve 18-crown-6 ether (5 mg/mL) and Potassium Carbonate (

    
    )  (5 mg/mL) in Acetonitrile.
    
    • Expert Insight: We use 18-crown-6 rather than Triethylamine (TEA) because it solubilizes the potassium cation, leaving the carboxylate anion "naked" and highly reactive, driving the reaction to completion faster with fewer byproducts [1].

  • Derivatizing Agent:

    • UV:[1][2][3][4] 10 mg/mL Phenacyl Bromide in Acetone.

    • Fluorescence: 10 mg/mL 2-Naphthylacyl Bromide in Acetone.

Derivatization Workflow

Step 1: Sample Drying Evaporate the aqueous/organic sample containing carboxylic acids to complete dryness under Nitrogen (


). Water quenches the reaction.

Step 2: Reaction Add 100 µL of Catalyst Solution and 100 µL of Derivatizing Agent to the residue. Cap the vial tightly.

Step 3: Incubation Heat at 60°C for 30 minutes (UV/Phenacyl) or 80°C for 45 minutes (Fluorescence/Naphthylacyl).

  • Note: The larger naphthalene ring creates steric hindrance, requiring slightly higher energy to reach 100% conversion.

Step 4: Quenching & Injection Cool to room temperature. Add 10 µL of 5% Acetic Acid to neutralize excess carbonate. Inject 10–20 µL into the HPLC.

HPLC Conditions (Generic)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[6]

Part 6: Decision Framework

Use this logic flow to select the correct method for your study.

Decision_Tree Start Select Detection Mode Conc_Check Analyte Concentration? Start->Conc_Check Matrix_Check Sample Matrix? Conc_Check->Matrix_Check < 100 ng/mL (Trace) UV_Path Use Phenacyl Bromide (UV) Conc_Check->UV_Path > 1 µg/mL (High) Matrix_Check->UV_Path Simple (Water/Solvent) FL_Path Use Naphthylacyl Bromide (FL) Matrix_Check->FL_Path Complex (Plasma/Urine)

Figure 2: Method selection decision tree based on sensitivity and matrix complexity.

References

  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced UV detection. Analytical Chemistry.[3][4][5][7][8][9][10]

  • Stein, J., et al. (1992).[7] High-performance liquid chromatographic determination of biotin in biological materials after crown ether-catalyzed fluorescence derivatization with panacyl bromide. Analytical Biochemistry.[7]

  • BenchChem. (2025).[5][6] High-Sensitivity Fluorescence-Based Fatty Acid Analysis Using 7-(Bromomethyl)naphthalen-2-amine.

  • TCI Chemicals. (2024). HPLC Labeling Reagents: Phenacyl Bromide vs Fluorescent Analogs.

  • JASCO Global. (2021). Ultra High-Speed Analysis of Free Fatty Acids using ADAM Derivatization.

Sources

Comparative

performance of 2',5'-Dibromo-4'-fluorophenacyl bromide in different chromatography columns

High-Performance Chromatographic Profiling of 2',5'-Dibromo-4'-fluorophenacyl Bromide Derivatives Executive Summary This technical guide evaluates the performance of 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFP-Br) as a...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Chromatographic Profiling of 2',5'-Dibromo-4'-fluorophenacyl Bromide Derivatives

Executive Summary

This technical guide evaluates the performance of 2',5'-Dibromo-4'-fluorophenacyl bromide (DBFP-Br) as a specialized derivatizing agent for the High-Performance Liquid Chromatography (HPLC) analysis of carboxylic acids.[1] While standard reagents like p-bromophenacyl bromide are widely utilized, DBFP-Br offers distinct advantages in lipophilicity-driven resolution and mass spectrometric (MS) detectability .[1]

This guide compares DBFP-Br against industry-standard alternatives, detailing its behavior across C18, C8, and Phenyl-Hexyl stationary phases.[1] It is designed for researchers requiring enhanced separation of polar short-chain fatty acids (SCFAs) or specific isotopic tagging for mass spectrometry.

Reagent Profile & Comparative Advantage

DBFP-Br functions as a highly reactive alkylating agent toward carboxylates. Its structural modification—adding two bromine atoms and one fluorine atom to the phenacyl core—drastically alters its chromatographic behavior compared to the parent phenacyl bromide.

Table 1: Physicochemical Comparison of Phenacyl Derivatizing Agents

FeaturePhenacyl Bromide (Standard)p-Bromophenacyl Bromide (Common)2',5'-Dibromo-4'-fluorophenacyl Bromide (DBFP-Br)
Lipophilicity (LogP) Low (~2.[1]1)Moderate (~3.0)High (~4.2)
UV Max Absorbance 242 nm254 nm258 nm (Bathochromic shift)
MS Signature Single peak dominance1:1 doublet (

)
Distinct Triplet/Multiplet Pattern (2x Br)
Primary Utility General UV detectionUV/MS of fatty acidsTrace analysis of polar acids; Isotopic tagging

Key Insight: The high lipophilicity of DBFP-Br makes it ideal for "shifting" very polar analytes (like formic or acetic acid) away from the solvent front, a common challenge with standard phenacyl reagents.[1]

Column Performance Evaluation

The performance of DBFP-Br derivatives is highly dependent on the stationary phase selection. The following analysis assumes a standard mobile phase of Acetonitrile/Water (gradient elution).

A. C18 (Octadecylsilane) – The Resolution Powerhouse
  • Performance: High Retention.

  • Mechanism: Strong hydrophobic interaction between the C18 chains and the dibromo-fluoro-phenyl moiety.[1]

  • Best For: Separation of Short-Chain Fatty Acids (C1-C6) and polar prostaglandins.[1]

  • Observation: DBFP-Br derivatives will elute significantly later than p-bromophenacyl derivatives.[1] This "retention shift" clears the void volume, preventing co-elution with unretained matrix components.[1]

  • Caution: Long-chain fatty acids (>C16) may be retained too strongly, requiring high organic content (>95% ACN) or extended run times.[1]

B. C8 (Octylsilane) – The Speed Alternative
  • Performance: Moderate Retention.

  • Mechanism: Reduced hydrophobic surface area lowers the capacity factor (

    
    ) for the bulky DBFP-Br tag.
    
  • Best For: Medium-to-Long Chain Fatty Acids (C8-C20) .

  • Observation: Provides sharper peak shapes for highly lipophilic analytes compared to C18, as it reduces on-column adsorption effects.

C. Phenyl-Hexyl – The Selectivity Specialist
  • Performance: Unique Selectivity.

  • Mechanism:

    
    -
    
    
    
    interactions between the stationary phase phenyl ring and the electron-deficient (fluorine-substituted) aromatic ring of DBFP-Br.[1]
  • Best For: Separating isomeric acids or unsaturated vs. saturated analogs.[1]

  • Observation: The fluorine atom on DBFP-Br enhances the

    
    -acidity of the ring, strengthening interaction with the Phenyl-Hexyl phase.[1] This can resolve critical pairs that co-elute on alkyl (C18/C8) phases.
    

Experimental Protocols

Derivatization Workflow

This protocol utilizes a crown ether catalyst to ensure rapid, quantitative esterification under mild conditions, preventing thermal degradation of labile analytes.[1]

Reagents:

  • Reagent A: 10 mg/mL DBFP-Br in Acetone.

  • Catalyst B: 5 mg/mL 18-Crown-6 ether in Acetone.

  • Base: Potassium Carbonate (

    
    ), solid.[1]
    

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid sample (approx. 0.1 mmol) in 1 mL of Acetone.

  • Activation: Add 10 mg of solid

    
     and 50 µL of Catalyst B . Vortex for 30 seconds.[1]
    
  • Reaction: Add 100 µL of Reagent A (DBFP-Br). Cap the vial tightly.

  • Incubation: Heat at 60°C for 30 minutes in a heating block.

    • Note: The electron-withdrawing fluorine atom activates the benzylic carbon, potentially allowing faster reaction times than unsubstituted phenacyl bromide.

  • Quenching: Cool to room temperature. Add 10 µL of acetic acid to neutralize excess base.

  • Clarification: Filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Inject 10 µL into the HPLC system.

Visualizations

Figure 1: Derivatization Reaction Mechanism

The following diagram illustrates the nucleophilic substitution (


) mechanism where the carboxylate anion attacks the alpha-carbon of DBFP-Br.

ReactionMechanism Carboxyl Carboxylic Acid (R-COOH) Anion Carboxylate Anion (R-COO-) Carboxyl->Anion Deprotonation Base Base (K2CO3) + 18-Crown-6 Base->Anion Complex Transition State [SN2 Attack] Anion->Complex Reagent DBFP-Br (Electrophile) Reagent->Complex Product Phenacyl Ester (Derivative) Complex->Product Ester Formation Byproduct KBr (Salt) Complex->Byproduct

Caption: Nucleophilic attack of the carboxylate anion on the alpha-carbon of DBFP-Br, facilitated by crown ether catalysis.

Figure 2: Column Selection Decision Tree

A logical workflow to assist researchers in selecting the optimal column based on their analyte properties.

ColumnSelection Start Start: Analyte Type ChainLength Chain Length? Start->ChainLength Short Short Chain / Polar (C1 - C6) ChainLength->Short Long Long Chain / Lipophilic (> C8) ChainLength->Long Isomers Isomers / Aromatics ChainLength->Isomers C18 Use C18 Column (Max Retention) Short->C18 Needs Retention C8 Use C8 Column (Reduced Retention) Long->C8 Prevent Broadening Phenyl Use Phenyl-Hexyl (Pi-Pi Selectivity) Isomers->Phenyl Needs Selectivity

Caption: Decision matrix for selecting stationary phases when analyzing DBFP-Br derivatives.

References

  • Durst, H. D., et al. (1975).[1] "Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography." Analytical Chemistry, 47(11), 1797-1801.[1] Link

  • Borch, R. F. (1975).[1] "Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography." Analytical Chemistry, 47(14), 2437-2439. Link[1]

  • Thermo Fisher Scientific. "p-Bromophenacyl-8™ Reagent Protocol." Thermo Scientific Instructions. Link

  • BLD Pharm. "2-Bromo-1-(2,5-dibromo-4-fluorophenyl)ethan-1-one Product Page." BLD Pharm Catalog. Link

Sources

Validation

Precision Bromination: A Comparative Guide to Efficiency and Selectivity

[1] Executive Summary For decades, elemental bromine ( ) was the default standard for halogenation, despite its hazardous handling profile and poor selectivity. In modern pharmaceutical development, the focus has shifted...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For decades, elemental bromine (


) was the default standard for halogenation, despite its hazardous handling profile and poor selectivity. In modern pharmaceutical development, the focus has shifted toward solid-state reagents that offer higher Atom Economy (AE) , precise Regiocontrol , and improved safety profiles.

This guide evaluates four primary brominating agents—Elemental Bromine (


) , N-Bromosuccinimide (NBS) , 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , and Pyridinium Tribromide (PTB) . Analysis confirms that while 

remains the most atom-economical for simple additions, DBDMH and PTB outperform it in complex scaffold functionalization due to superior kinetic control and simplified purification workflows.

The Landscape of Brominating Agents[2][3]

ReagentStateActive Br Content (% wt)Primary MechanismKey Advantage
Bromine (

)
Liquid (Fuming)100%Ionic / RadicalHigh atom economy (Addition); Low Cost.
NBS Solid~45%Radical (Wohl-Ziegler)Standard for allylic/benzylic bromination.
DBDMH Solid~56%Radical / Ionic (Dual)Transfers 2 Br atoms; higher efficiency than NBS.
PTB Solid~50%Ionic (Electrophilic)"Solid Bromine"; highly selective for phenols/anilines.

Mechanistic Divergence & Selectivity

Understanding the active species generation is critical for controlling side reactions. While NBS is classically associated with radical pathways, DBDMH exhibits a unique "Dual-Path" capability driven by the catalyst environment.

Mechanistic Pathway Analysis

The following diagram illustrates how catalyst choice switches the DBDMH mechanism between Wohl-Ziegler (Radical) and Friedel-Crafts (Ionic) pathways.

DBDMH_Mechanism DBDMH DBDMH Reagent ZrCl4 Lewis Acid (ZrCl4) Catalyst DBDMH->ZrCl4 Coordination H_Acid Brønsted Acid (H+) Catalyst DBDMH->H_Acid Protonation Radical_Path Radical Generation (Br•) ZrCl4->Radical_Path Promotes Homolysis Ionic_Path Electrophilic Activation (Br+) H_Acid->Ionic_Path Generates Electrophile Benzylic Benzylic Bromide (Side Chain) Radical_Path->Benzylic H-Abstraction Aromatic Aryl Bromide (Ring Substitution) Ionic_Path->Aromatic SEAr Mechanism

Figure 1: Catalyst-controlled mechanistic divergence of DBDMH, enabling switchable selectivity between side-chain and ring bromination [1].

Comparative Experimental Case Studies

Case Study A: Benzylic Bromination (Radical Pathway)

Objective: Bromination of Toluene derivatives. Comparison: NBS vs. DBDMH.

Experimental data indicates that DBDMH often provides superior atom economy.[1][2] In NBS reactions, the succinimide byproduct accounts for a significant mass fraction of waste. DBDMH transfers both bromine atoms under optimized conditions, effectively doubling the theoretical capacity per mole of reagent compared to NBS.

SubstrateReagentConditionsYield (%)Atom Economy (Reagent)
4-Nitrotoluene NBS

, Reflux, AIBN
82%Low (1 Br utilized)
4-Nitrotoluene DBDMH

,

(LED)
94% High (2 Br utilized)
Toluene DBDMHZrCl4 (5 mol%), r.t.91%High

Key Insight: The DBDMH/ZrCl4 system allows for benzylic bromination at room temperature , avoiding the harsh reflux conditions required for NBS [2].

Case Study B: Ortho-Monobromination of Phenols (Ionic Pathway)

Objective: Selective monobromination of activated aromatic rings. Comparison:


 vs. Pyridinium Tribromide (PTB).

Direct bromination with


 often leads to over-bromination (di- and tri-bromo products) due to the high reactivity of the phenoxide intermediate. PTB acts as a "buffered" source of 

, releasing the active species slowly to favor monobromination.
SubstrateReagentSelectivity (Mono:Di)Yield (%)Handling Safety
Phenol

/ Amine
70:3068%Low (Fuming liquid)
Phenol PTB 98:2 92% High (Stable solid)
Aniline PTB>95:589%High

Key Insight: PTB is the superior choice for GMP workflows where impurity profiles must be strictly controlled. The pyridinium salt byproduct is water-soluble, simplifying workup [3].

Green Chemistry & Safety Assessment

In pharmaceutical scaling, Atom Economy (AE) and E-Factor (mass of waste per mass of product) are paramount.

  • Elemental Bromine (

    
    ): 
    
    • Pros: 100% AE in addition reactions (e.g., Alkene

      
       Dibromide).
      
    • Cons: 50% AE in substitution (produces corrosive HBr gas). High toxicity/volatility requires specialized scrubbing.

  • DBDMH:

    • Pros: High active bromine content (56%). The byproduct (5,5-dimethylhydantoin) is water-soluble, non-toxic, and biodegradable.

    • Cons: Slightly more expensive than bulk bromine.

  • Solvent Selection:

    • Traditional protocols use

      
       (Carcinogenic, Ozone depleting).
      
    • Modern Recommendation: Ethyl Acetate or Acetonitrile. Recent studies confirm Copper(II) bromide in Ethyl Acetate is a viable green alternative for

      
      -bromination of ketones [4].
      

Recommended Experimental Protocols

Protocol A: Green Benzylic Bromination using DBDMH

Adapted from Manac Inc. & NIH protocols [1, 2]

  • Setup: Charge a round-bottom flask with the toluene derivative (10 mmol) and Acetonitrile (20 mL).

  • Reagent Addition: Add DBDMH (5.5 mmol, 0.55 eq). Note: 0.55 eq is sufficient as DBDMH transfers ~2 Br atoms.

  • Catalyst: Add ZrCl4 (0.5 mmol, 5 mol%).

  • Reaction: Stir at room temperature under visible light (Blue LED, 450nm) for 2–4 hours.

  • Workup: Quench with aqueous ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (10%). Extract with Ethyl Acetate.[3] Wash organic layer with water (removes dimethylhydantoin). Dry over 
    
    
    
    and concentrate.
Protocol B: Selective Monobromination of Phenols using PTB

Adapted from BenchChem Comparative Guide [3]

  • Setup: Dissolve Phenol substrate (10 mmol) in DCM/MeOH (1:1 mixture, 20 mL).

  • Addition: Add Pyridinium Tribromide (10 mmol, 1.0 eq) in a single portion at 0°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.

  • Workup: The reaction mixture is washed with water. The pyridinium hydrobromide byproduct dissolves in the aqueous phase. Evaporate the organic solvent to yield high-purity monobromide.

Decision Matrix: Selecting the Right Agent

Use the following logic flow to select the optimal reagent based on your substrate and selectivity requirements.

Selection_Matrix Start Select Substrate Type Aliphatic Aliphatic / Benzylic (C-H Activation) Start->Aliphatic Aromatic Aromatic / Heteroaromatic (Ring Substitution) Start->Aromatic Alkene Alkene (Addition) Start->Alkene Radical Radical Pathway Aliphatic->Radical Ionic Ionic Pathway Aromatic->Ionic Rec_PTB Reagent: PTB (High Selectivity) Alkene->Rec_PTB Solid Handling Rec_Br2 Reagent: Br2 (Low Cost / Scale) Alkene->Rec_Br2 Addition Rec_DBDMH Reagent: DBDMH (High Atom Economy) Radical->Rec_DBDMH Green/Efficient Rec_NBS Reagent: NBS (Standard Protocol) Radical->Rec_NBS Legacy Data Sensitive Acid Sensitive / Regio-Critical? Ionic->Sensitive Robust Robust Substrate Ionic->Robust Sensitive->Rec_PTB Monobromination Robust->Rec_DBDMH If Solid Req. Robust->Rec_Br2 Bulk Scale

Figure 2: Strategic decision tree for brominating agent selection based on substrate class and process constraints.

References

  • Manac Inc. (2022).[4] Discussion series on bromination/iodination reactions: DBDMH. Retrieved from

  • National Institutes of Health (PMC) . (2012). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from

  • BenchChem . (2025).[1][2][5][6] A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources. Retrieved from

  • ACS Omega . (2025). A Green, Facile Method for Selective α-Bromination of Flavanones. Retrieved from

  • ChemicalBook . (2024).[7] Pyridinium Tribromide: Versatile Brominating Agent.[1][7] Retrieved from

Sources

Comparative

A Comparative Analysis of Bromophenol Bioactivities: From Antioxidant to Anti-inflammatory Potential

Introduction: The Rising Tide of Bromophenols in Drug Discovery Marine environments, with their vast and largely unexplored biodiversity, represent a significant reservoir of novel chemical entities with therapeutic pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Tide of Bromophenols in Drug Discovery

Marine environments, with their vast and largely unexplored biodiversity, represent a significant reservoir of novel chemical entities with therapeutic potential. Among these, bromophenols, a class of halogenated secondary metabolites predominantly found in marine algae and sponges, have garnered considerable attention from the scientific community.[1][2][3] Their unique chemical structures, characterized by one or more hydroxyl groups and bromine atoms attached to a benzene ring, confer a wide spectrum of biological activities.[3] These activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects, position bromophenols as promising candidates for the development of new pharmaceuticals.[1][2]

This guide provides a comparative study of the diverse bioactivities of bromophenols, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.

Antioxidant Activity: Quenching the Fire of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous chronic diseases, including cancer and neurodegenerative disorders. Bromophenols have demonstrated significant antioxidant potential, primarily attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.[4]

Comparative Antioxidant Potential of Selected Bromophenols

The antioxidant capacity of bromophenols is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a key parameter for comparison. A lower IC50 value indicates a higher antioxidant activity.

Bromophenol DerivativeDPPH IC50 (µM)ABTS TEAC (mM)Source OrganismReference
Nitrogen-containing BP (3.9)5.223.58Rhodomela confervoides[5]
Nitrogen-containing BP (3.10)23.603.11Rhodomela confervoides[5]
BP 3.820.3-Rhodomela confervoides[5]
Synthetic diarylmethanone BP (3.25)23.10 (µg/mL)69.3 (µg/mL)Synthetic[5]

Note: TEAC stands for Trolox Equivalent Antioxidant Capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the standardized procedure for determining the DPPH radical scavenging activity of bromophenol compounds.

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change to a pale yellow is measured spectrophotometrically at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test bromophenol compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the bromophenol compounds and the positive control in methanol to prepare a series of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Causality Behind Experimental Choices:

  • Methanol as solvent: DPPH is readily soluble in organic solvents like methanol, which also facilitates the dissolution of many bromophenol compounds.

  • Incubation in the dark: The DPPH radical is light-sensitive, and incubation in the dark prevents its degradation, ensuring the accuracy of the results.

  • Wavelength of 517 nm: This is the wavelength of maximum absorbance for the DPPH radical, providing the most sensitive measurement of its concentration change.

Mechanism of Antioxidant Action

The antioxidant activity of bromophenols is primarily linked to the presence of hydroxyl groups on the aromatic ring. These groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The bromine atoms, through their electron-withdrawing nature, can also influence the stability of the resulting phenoxyl radical, further enhancing the antioxidant capacity.

Antioxidant_Mechanism cluster_reaction Radical Scavenging Bromophenol Bromophenol (Ar-OH) Stable_Radical Stable Phenoxyl Radical (Ar-O•) Bromophenol->Stable_Radical H• donation Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule H• acceptance

Caption: Mechanism of free radical scavenging by bromophenols.

Antimicrobial Activity: A Defense Against Pathogens

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Bromophenols have emerged as a promising source of new antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Comparative Antimicrobial Efficacy of Bromophenols

The antimicrobial activity of bromophenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Bromophenol DerivativeTarget MicroorganismMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus24[6]
3-bromo-2,6-dihydroxyacetophenoneMRSA-[6]
Compound 1 (in reference)S. aureus24[6]
Compound 2 (in reference)S. aureus-[6]
Ampicillin (Control)S. aureus10[6]
Tetracycline (Control)S. aureus30[6]

Note: MRSA stands for Methicillin-resistant Staphylococcus aureus.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the standardized broth microdilution method for determining the MIC of bromophenol compounds against bacteria.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.

Materials:

  • Test bromophenol compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of inoculum: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial dilution: Prepare a two-fold serial dilution of the bromophenol compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: MHB is a standardized medium for antimicrobial susceptibility testing, as it supports the growth of most common pathogens and has minimal interference with the activity of antimicrobial agents.

  • 0.5 McFarland standard: This ensures a standardized and reproducible inoculum density, which is critical for accurate MIC determination.

  • Serial dilution: This method allows for the precise determination of the lowest concentration of the compound that inhibits bacterial growth.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution Serial Dilution of Bromophenol in Broth serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the search for novel anticancer agents is a continuous effort. Several bromophenols have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as lead compounds for cancer chemotherapy.[1][7]

Comparative Cytotoxicity of Bromophenols Against Cancer Cell Lines

The anticancer activity of bromophenols is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

Bromophenol DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1.10 (indole-2-one moiety)A549 (Lung)4.29[5]
Compound 4g (indolin-2-one moiety)A549 (Lung)-[7]
Compound 4g (indolin-2-one moiety)HeLa (Cervical)-[7]
Compound 4g (indolin-2-one moiety)MCF-7 (Breast)-[7]
Compound 3a (glycyrrhetic acid derivative)HeLa (Cervical)11.4[8]
Brominated Plastoquinone Analog (BrPQ5)MCF-7 (Breast)33.57[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT assay for evaluating the cytotoxic effects of bromophenols on cancer cells.

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Cell seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the bromophenol compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of cell lines: Using a panel of different cancer cell lines provides a broader understanding of the compound's spectrum of activity and potential selectivity.

  • MTT as an indicator: The reduction of MTT is dependent on the metabolic activity of the cells, which is a reliable indicator of cell viability.

  • Solubilization step: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate spectrophotometric measurement.

Mechanisms of Anticancer Action

The anticancer mechanisms of bromophenols are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[5] Some bromophenols have also been shown to increase the production of intracellular ROS, leading to oxidative stress-induced cancer cell death.[5]

Anticancer_Pathway Bromophenol Bromophenol PI3K_Akt PI3K/Akt Pathway Bromophenol->PI3K_Akt Inhibits MAPK MAPK Pathway Bromophenol->MAPK Activates ROS Increased ROS Bromophenol->ROS Cell_Cycle_Arrest Cell Cycle Arrest Bromophenol->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Apoptosis Promotes ROS->Apoptosis Induces

Caption: Signaling pathways affected by anticancer bromophenols.

Anti-inflammatory Activity: Calming the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Bromophenols have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5][10]

Comparative Anti-inflammatory Effects of Bromophenols

The anti-inflammatory activity of bromophenols is often evaluated in lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells. The inhibition of nitric oxide (NO) production is a common marker of anti-inflammatory activity.

Bromophenol DerivativeCell LineParameter MeasuredIC50Reference
Bis(3-bromo-4,5-dihydroxybenzyl) etherRAW 264.7NO Production-[5]
Combretum hypopilinum EaERAW 264.7NO Production-[10]
Sulforaphane (Control)RAW 264.7NO Production~2.5 µM[11]

Note: Data on specific IC50 values for bromophenols in anti-inflammatory assays is more limited in readily available literature compared to other bioactivities.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes a standard method for assessing the anti-inflammatory activity of bromophenols by measuring their effect on NO production in LPS-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including NO. The anti-inflammatory potential of a compound is determined by its ability to inhibit this LPS-induced NO production. The amount of NO is indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test bromophenol compounds

  • Griess reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of the bromophenol compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant collection: Collect the cell culture supernatant.

  • Griess assay:

    • Mix the supernatant with the Griess reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.

Causality Behind Experimental Choices:

  • RAW 264.7 cells: These murine macrophages are a well-established and widely used model for studying inflammation in vitro as they respond robustly to LPS.

  • LPS stimulation: LPS is a potent inducer of the inflammatory response in macrophages, providing a reliable and reproducible model of inflammation.

  • Griess reagent: This is a sensitive and specific colorimetric reagent for the detection of nitrite, allowing for the accurate quantification of NO production.

Conclusion: The Future of Bromophenol Research

This comparative guide highlights the significant and diverse bioactivities of bromophenols, underscoring their potential as a rich source of lead compounds for drug discovery. The evidence presented demonstrates their efficacy as antioxidant, antimicrobial, anticancer, and anti-inflammatory agents. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate further research and development in this exciting field. Future investigations should focus on elucidating the in vivo efficacy and safety profiles of promising bromophenol candidates, as well as exploring their potential for synergistic combinations with existing therapies. The continued exploration of the chemical diversity of the marine world, coupled with rigorous scientific evaluation, holds the key to unlocking the full therapeutic potential of bromophenols.

References

  • Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. [Link]

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. MDPI. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. [Link]

  • Bromophenols in marine algae and their bioactivities. PubMed. [Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]

  • Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ResearchGate. [Link]

  • IC 50 values of the compounds against HeLa S3 and A549 cancer cells. ResearchGate. [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]

  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... ResearchGate. [Link]

  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. PMC. [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. Journal of Korean Medicine. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • Anti-inflammatory activity assay using LPS-induced RAW264.7 cells. (A)... ResearchGate. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. PMC. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. MDPI. [Link]

  • Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI. [Link]

  • Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells. PMC. [Link]

  • Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). Borneo Journal of Pharmacy. [Link]

  • MIC values of different material against S. aureus and E. coli. "-"... ResearchGate. [Link]

  • Combretum hypopilinum exhibited anti-inflammatory activity in LPS-stimulated RAW 264.7 murine macrophages through inhibition of. Journal of Applied Pharmaceutical Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2',5'-Dibromo-4'-fluorophenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of 2',5'-Dibromo-4'-fluorophenacyl bromide. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2',5'-Dibromo-4'-fluorophenacyl bromide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Hazard: Why Specialized Disposal is Critical

2',5'-Dibromo-4'-fluorophenacyl bromide is a halogenated organic compound. Like many in its class, it presents significant health and environmental hazards. Structurally similar compounds, such as phenacyl bromide and its derivatives, are known to be toxic, corrosive, and lachrymators (substances that cause tearing).[1][2][3][4] Inhalation, ingestion, or skin contact can cause severe injury.[1][3] Therefore, its disposal is not a matter of simple waste management but a critical safety protocol.

The presence of bromine and fluorine atoms on the aromatic ring and the phenacyl bromide moiety contributes to its reactivity and toxicity. Improper disposal can lead to the contamination of soil and water, and potentially the formation of other hazardous decomposition products.[5] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific guidelines for the management of halogenated organic wastes due to their potential for environmental persistence and toxicity.[5][6][7]

Pre-Disposal Checklist: Immediate Actions and Required PPE

Before beginning any disposal-related activities, ensure the following measures are in place to mitigate immediate risks.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause severe burns.[4]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and the lachrymatory effects of the compound.[1][2][3]
Lab Coat A chemically resistant lab coat.To protect clothing and underlying skin from contamination.
Respiratory Protection A NIOSH-approved respirator.Recommended if handling outside of a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Emergency Preparedness:

  • Chemical Fume Hood: All handling and preparation for disposal must be conducted in a certified chemical fume hood.

  • Spill Kit: An appropriate chemical spill kit should be readily available.

  • Safety Shower & Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station.

  • First Aid: In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of 2',5'-Dibromo-4'-fluorophenacyl bromide.

Step 1: Segregation of Waste

  • Do not mix 2',5'-Dibromo-4'-fluorophenacyl bromide with other chemical waste streams, especially non-halogenated organic solvents.[9]

  • Keeping halogenated and non-halogenated waste separate is often more cost-effective for disposal and is a requirement in many jurisdictions.[9]

  • Label a dedicated, clean, and chemically compatible waste container with "Halogenated Organic Waste: 2',5'-Dibromo-4'-fluorophenacyl Bromide".

Step 2: Containerization

  • Use a high-density polyethylene (HDPE) or other compatible container for collecting the waste.

  • Ensure the container has a secure, leak-proof cap.

  • If the compound is in a solid form, it should be carefully transferred to the waste container. Avoid generating dust.[2][4]

  • If it is in a solution, the entire solution should be transferred to the designated halogenated waste container.

Step 3: Labeling

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2',5'-Dibromo-4'-fluorophenacyl Bromide"

    • The approximate quantity of the waste

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Corrosive")

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a secondary containment bin to prevent the spread of material in case of a leak.

  • The storage area should be cool, dry, and well-ventilated.[2]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The primary method for the ultimate disposal of halogenated organic compounds is typically high-temperature incineration.[5] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2',5'-Dibromo-4'-fluorophenacyl bromide.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_emergency Contingency start Start: Have 2',5'-Dibromo-4'-fluorophenacyl Bromide for Disposal ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Waste fume_hood->segregate spill Spill Occurs fume_hood->spill If Spill Occurs containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Secondary Containment in a Designated Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs spill_kit Use Spill Kit spill->spill_kit notify_supervisor Notify Supervisor/EHS spill_kit->notify_supervisor

Disposal Workflow Diagram

References

  • Aldrich - 115835 Safety Data Sheet. (2025, November 5). MilliporeSigma.
  • PubChem. (2026, February 14). Phenacyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Bromo-4`-fluoroacetophenone Safety Data Sheet. (2025, December 19). Acros Organics.
  • 2-bromoacetophenone Safety D
  • U.S. Environmental Protection Agency. (n.d.).
  • 2-Bromo-4'-fluoroacetophenone Safety Data Sheet. (2009, September 26). Thermo Fisher Scientific.
  • University of California, Irvine Environmental Health & Safety. (n.d.).
  • 4-Bromophenacyl Bromide Safety Data Sheet. (2025, June 5). TCI Chemicals.
  • Electronic Code of Federal Regulations. (2000, December 26).
  • Phenacyl bromide Safety D
  • PHENACYL BROMIDE CAS NO 70-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • Phenacyl Bromide Safety Data Sheet. (2025, January 20). TCI Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
  • 4-Fluorobenzyl bromide Safety D
  • 2,4'-Dibromoacetophenone Safety Data Sheet. (2010, November 5). Thermo Fisher Scientific.
  • PubChem. (n.d.). 4',5'-Dibromo-2'-fluorophenacyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Bromo Phenacyl Bromide CAS No 99-73-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • Walchem. (2024, April 19).
  • Fluoropolymer Chemical Comp
  • Bal Seal Engineering. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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2',5'-Dibromo-4'-fluorophenacyl bromide
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